molecular formula C9H12N2O2 B1416319 methyl N-[3-(aminomethyl)phenyl]carbamate CAS No. 918810-64-7

methyl N-[3-(aminomethyl)phenyl]carbamate

Katalognummer: B1416319
CAS-Nummer: 918810-64-7
Molekulargewicht: 180.2 g/mol
InChI-Schlüssel: NIGLBTSPLCLBKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

methyl N-[3-(aminomethyl)phenyl]carbamate is a synthetic organic compound featuring both a carbamate ester and an aminomethyl functional group on its phenyl ring. This structure places it within the carbamate family, a class of compounds with significant applications in medicinal chemistry and drug discovery . The carbamate group (R 1 NHCOOR 2 ) is a stable, well-established bioisostere for a peptide bond, often used to enhance the metabolic stability and membrane permeability of potential therapeutic agents compared to their native peptide counterparts . The presence of the aminomethyl group provides a versatile handle for further chemical modification, allowing researchers to conjugate the molecule to other entities or synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies. As a research chemical, its primary value lies in its role as a building block for the synthesis of more complex molecules. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

methyl N-[3-(aminomethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)11-8-4-2-3-7(5-8)6-10/h2-5H,6,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGLBTSPLCLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918810-64-7
Record name methyl N-[3-(aminomethyl)phenyl]carbamate
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Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl N-[3-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl N-[3-(aminomethyl)phenyl]carbamate, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We will explore the predicted spectral features, explain the underlying chemical principles that dictate these characteristics, and provide standardized protocols for data acquisition. The guide emphasizes an integrated approach, demonstrating how data from these distinct analytical techniques are synergistically used for unequivocal structural elucidation and purity assessment.

Introduction and Molecular Overview

This compound is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure incorporates a primary aliphatic amine, a carbamate, and a 1,3-disubstituted aromatic ring. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules, including pharmaceutical agents and polymers.

Accurate and unambiguous characterization of such molecules is paramount to ensure the integrity of subsequent research and development. Spectroscopic techniques are the cornerstone of this process, providing a detailed fingerprint of the molecular structure. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data expected for this compound, offering a framework for analysis that is both scientifically rigorous and practically applicable.

Molecular Structure

A clear understanding of the molecular framework is essential before interpreting any spectroscopic data. The structure below highlights the distinct chemical environments that will be probed by NMR, IR, and MS.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of signals, one can deduce the precise connectivity of atoms.[1]

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides information about the number of chemically distinct proton environments and their neighboring protons.[2] Based on the structure in Figure 1, we can predict the following signals.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

Signal Label Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Chemical Shift
a -NH₂ ~3.30 Broad Singlet 2H Protons on nitrogen, signal is often broad due to quadrupole broadening and exchange.
b Ar-CH ₂-NH₂ ~3.85 Singlet 2H Benzylic protons adjacent to an electronegative nitrogen atom are deshielded.
c -O-CH ~3.65 Singlet 3H Methyl protons attached to an oxygen atom of the carbamate group.
d, e, f, g Ar-H ~7.00 - 7.50 Multiplet 4H Aromatic protons in a 1,3-disubstituted pattern exhibit complex splitting.

| h | -NH -COO | ~9.60 | Broad Singlet | 1H | The carbamate N-H proton is significantly deshielded and often appears as a broad signal. |

Causality Behind Experimental Choices:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent. Its polarity effectively dissolves the compound, and importantly, its ability to hydrogen bond slows down the exchange of the -NH and -NH₂ protons, often allowing them to be observed as distinct, albeit broad, signals. In contrast, solvents like CDCl₃ might lead to faster exchange, potentially broadening these signals into the baseline.

  • Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is particularly crucial for resolving the complex multiplet of the aromatic protons.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.[3]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Assignment Predicted Chemical Shift (δ, ppm) Rationale for Chemical Shift
-O-C H₃ ~52 Standard chemical shift for a carbamate methyl carbon.
Ar-C H₂-NH₂ ~45 Benzylic carbon attached to a nitrogen atom.
Aromatic C -H ~115 - 130 Aromatic carbons with attached protons fall in this typical range.
Aromatic C -NHCOO ~140 Aromatic carbon bonded to the nitrogen of the carbamate group is deshielded.
Aromatic C -CH₂NH₂ ~142 Aromatic carbon bearing the aminomethyl substituent.

| -NH-C =O | ~155 | The carbonyl carbon of the carbamate is highly deshielded due to the two adjacent electronegative atoms (O and N).[3] |

Standard Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the analyte and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be tuned and the magnetic field shimmed to ensure homogeneity and optimal resolution.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure all signals appear as singlets. A larger number of scans (hundreds to thousands) is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for identifying the presence of specific bonds, such as carbonyls, amines, and aromatic rings.[4] The IR spectrum provides a unique "fingerprint" that is highly specific to the molecule's structure.[4]

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Bond Vibration Functional Group Intensity
3450 - 3300 N-H Stretch Primary Amine (-NH₂) Medium (two bands)
3350 - 3250 N-H Stretch Carbamate (-NH-) Medium, Sharp
3100 - 3000 C-H Stretch Aromatic Medium
2980 - 2850 C-H Stretch Aliphatic (-CH₃, -CH₂) Medium
1720 - 1690 C=O Stretch Carbamate Carbonyl Strong, Sharp
1610 - 1580 C=C Stretch Aromatic Ring Medium
1550 - 1490 N-H Bend Carbamate/Amine Medium
1250 - 1200 C-O Stretch Carbamate Ester Strong

| 850 - 750 | C-H Bend (out-of-plane) | 1,3-Disubstituted Aromatic | Strong |

Causality Behind Experimental Choices:

  • Technique: Attenuated Total Reflectance (ATR) is often preferred over the traditional KBr pellet method for its simplicity and speed. It requires minimal sample preparation and avoids potential complications from moisture absorption by the KBr matrix. A background spectrum of the clean ATR crystal must be acquired immediately prior to the sample scan to subtract atmospheric (CO₂, H₂O) and instrumental interferences.

Standard Protocol for ATR-IR Data Acquisition
  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum to account for ambient atmospheric conditions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition.

Molecular Ion and Isotopic Pattern

For this compound (C₉H₁₂N₂O₂), the monoisotopic mass is 180.0899 Da.[5] Using a high-resolution mass spectrometer (HRMS), the experimentally determined mass should be within a few parts per million (ppm) of this theoretical value.

  • Predicted [M+H]⁺: 181.0972 m/z[5]

  • Predicted [M+Na]⁺: 203.0791 m/z[5]

Predicted Fragmentation Pattern

Electron Impact (EI) or Collision-Induced Dissociation (CID) will cause the molecular ion to fragment in predictable ways. Carbamates often undergo characteristic fragmentation pathways.[6][7]

  • Loss of the aminomethyl group: A prominent fragmentation would be the cleavage of the benzylic C-C bond, leading to a loss of the -CH₂NH₂ radical (30 Da).

  • Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety is a common fragmentation pathway for related compounds.[8]

  • McLafferty-type rearrangement: Although less direct, rearrangements involving the carbamate group can lead to characteristic fragment ions, such as the loss of methyl isocyanate (CH₃NCO, 57 Da).[7]

Standard Protocol for ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., Quadrupole, Time-of-Flight) where they are separated based on their m/z ratio. A full scan spectrum is acquired.

Integrated Spectroscopic Workflow

No single technique provides all the necessary information. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build a self-consistent and validated structural assignment.

Sample Analyte Sample (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Data: - C-H Framework - Connectivity - Atom Count NMR->NMR_Data IR_Data Data: - Functional Groups (C=O, N-H, Ar) IR->IR_Data MS_Data Data: - Molecular Weight - Elemental Formula - Fragmentation MS->MS_Data Interpretation Integrated Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation Structure Final Structure Confirmation & Purity Assessment Interpretation->Structure

Figure 2: Integrated workflow for spectroscopic analysis.

This workflow illustrates the logical progression from sample analysis to final structure confirmation. MS first confirms the molecular weight and formula. IR verifies the presence of the key carbamate, amine, and aromatic functional groups. Finally, NMR provides the definitive map of the atomic connectivity, confirming the specific isomeric arrangement and completing the structural puzzle.

Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its application in research and development. Through the predictive analysis of ¹H NMR, ¹³C NMR, IR, and MS data, this guide provides a detailed roadmap for scientists. By understanding the expected spectral features and the principles behind them, researchers can confidently verify the identity, structure, and purity of this important chemical intermediate, ensuring the reliability and reproducibility of their scientific work.

References

  • National Center for Biotechnology Information. (n.d.). Methyl N-Phenylcarbamate. PubChem Compound Summary for CID 17451. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChemLite. Retrieved from [Link]

  • Wen, X., et al. (2025). Two-step synthesis of amino-methyl-N-phenylcarbamate from toluidine: new preparative method and mechanism. RSC Publishing. Retrieved from [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Professor Dave Explains. (2016). NMR Spectroscopy. YouTube. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (2020). Mass Spectra of Some Carbamate Pesticides. Retrieved from [Link]

  • Wang, Z., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. Retrieved from [Link]

  • Laruccia, M., et al. (n.d.). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. NIH. Retrieved from [Link]

Sources

Whitepaper: A Technical Guide to Identifying and Validating Therapeutic Targets for Aminophenyl Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The aminophenyl carbamate scaffold is a privileged structure in medicinal chemistry, prized for its unique combination of chemical stability, metabolic resistance, and ability to act as a covalent, yet often reversible, inhibitor.[1][2] This dual functionality allows it to serve both as a core pharmacophore and a prodrug moiety, leading to its incorporation in a wide array of approved therapeutic agents for diseases ranging from neurodegeneration to viral infections.[3] This in-depth guide moves beyond a simple survey of existing drugs to provide a technical framework for the prospective identification and validation of novel therapeutic targets for this versatile chemical class. We will dissect the established mechanisms of action against classical targets like serine hydrolases, explore emerging targets in neuroprotection and oncology, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts. The causality behind experimental choices is emphasized, ensuring each protocol functions as a self-validating system for robust and reproducible target validation.

The Aminophenyl Carbamate Scaffold: A Strategic Overview

The carbamate functional group (-NHCOO-) can be considered a hybrid of an amide and an ester. This unique electronic structure confers high proteolytic stability, making it an excellent surrogate for a peptide bond, and allows it to permeate cellular membranes effectively.[2][4] Its utility in drug design is multifaceted:

  • Covalent Modification: The carbonyl carbon of the carbamate is electrophilic and susceptible to nucleophilic attack from residues like serine, cysteine, or threonine in an enzyme's active site. This forms a transient covalent bond, leading to what is termed pseudo-irreversible inhibition—inhibition that is long-lasting but can be slowly reversed as the carbamate is hydrolyzed off the enzyme.[5][6]

  • Hydrogen Bonding: The N-H and C=O moieties of the carbamate group are excellent hydrogen bond donors and acceptors, respectively, enabling strong and specific interactions with target proteins.[4]

  • Prodrug Potential: The carbamate linkage can be used to mask a phenol or an amine on a parent drug molecule, improving its pharmacokinetic properties.[1][3] The carbamate is later cleaved by endogenous esterases to release the active drug.

Established Therapeutic Targets: The Serine Hydrolase Superfamily

The most well-characterized targets for aminophenyl carbamates are the serine hydrolases, a large and diverse enzyme class that utilizes a catalytic serine residue in their active site. The mechanism of inhibition is a cornerstone of their pharmacology.

Cholinesterases (AChE & BChE): The Classical Target

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.[7][8] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors boost cholinergic signaling. Carbamates like rivastigmine are powerful, slow-reversible inhibitors that act through carbamoylation of the catalytic serine (Ser200 in AChE).[7][9]

Mechanism of Action: Pseudo-irreversible Inhibition

The process begins with the inhibitor's scaffold directing the carbamate moiety into the enzyme's active site gorge.[5] The catalytic serine then performs a nucleophilic attack on the carbamate's carbonyl carbon. This releases the phenolic "leaving group" of the inhibitor and results in a carbamoylated, and thus inactivated, enzyme.[6] Unlike phosphorylation by organophosphates, this carbamoylated state is unstable and undergoes slow hydrolysis over several hours, restoring enzyme function. This "pseudo-irreversible" profile provides a prolonged duration of action while reducing the risk of permanent enzyme inactivation and associated toxicity.[5][10]

G cluster_0 Cholinesterase Active Site Enzyme_SerOH Active Enzyme (Ser-OH) EI_Complex Enzyme-Inhibitor Complex Enzyme_SerOH->EI_Complex Carbamate_Inhibitor Aminophenyl Carbamate (R-O-CO-NHR') Carbamate_Inhibitor->EI_Complex Binding Carbamoylated_Enzyme Inactive Enzyme (Ser-O-CO-NHR') EI_Complex->Carbamoylated_Enzyme Nucleophilic Attack Leaving_Group Phenolic Leaving Group (R-OH) EI_Complex->Leaving_Group Regenerated_Enzyme Active Enzyme (Ser-OH) Carbamoylated_Enzyme->Regenerated_Enzyme Slow Hydrolysis (Hours)

Caption: Mechanism of pseudo-irreversible cholinesterase inhibition by carbamates.

Field Insight: The relative selectivity for AChE versus BChE is a critical parameter in drug design. While early efforts focused on AChE-selective inhibitors, it is now understood that BChE levels increase in the later stages of Alzheimer's disease, making dual inhibition a potentially more effective long-term strategy.[7] Newly synthesized sulfonamide-based carbamates have shown high selectivity for BChE, with some derivatives being nine times more potent than rivastigmine.[5][9]

Fatty Acid Amide Hydrolase (FAAH): Modulating the Endocannabinoid System

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[11] Inhibiting FAAH increases the endogenous levels of these signaling lipids, producing analgesic, anxiolytic, and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[12][13]

Mechanism of Action: Covalent Modification

Similar to cholinesterases, carbamate inhibitors of FAAH covalently modify the catalytic serine residue.[11] The rational design of potent and selective FAAH inhibitors is an active area of research. Understanding the precise binding orientation of the carbamate within the active site is crucial for improving potency and ensuring selectivity against other serine hydrolases, such as monoacylglycerol lipase (MAGL).[11][14]

Therapeutic Promise: FAAH inhibition has demonstrated efficacy in rodent models of pain and anxiety.[11] Furthermore, by reducing the inflammatory response, including the release of cytokines like TNF-α and IL-1β, FAAH inhibitors show potential for treating conditions like acute lung injury.[15]

Emerging Therapeutic Targets: Beyond Serine Hydrolases

The reactivity and structural versatility of the aminophenyl carbamate scaffold allow it to interact with a growing list of non-canonical targets.

Modulators of Neuroprotective Pathways

Recent studies have revealed that certain aromatic carbamate derivatives can confer potent neuroprotection through mechanisms independent of classical enzyme inhibition.[16]

  • Bcl-2 Family Proteins: One key mechanism is the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic protein Bax. This shifts the Bcl-2/Bax ratio to favor cell survival, protecting neurons from apoptotic insults.[16]

  • Autophagy Induction: These neuroprotective carbamates have also been shown to activate autophagy, a cellular recycling process that clears aggregated proteins and damaged organelles, by inducing the expression of beclin 1.[16]

These findings position aminophenyl carbamates as promising leads for disease-modifying therapies in neurodegenerative disorders by directly targeting cellular homeostasis and survival pathways.

Viral and Parasitic Targets

The carbamate moiety is a key structural element in several approved antimicrobial agents.

  • HCV NS5A Protein: Carbamate-containing drugs like daclatasvir and elbasvir are potent inhibitors of the Hepatitis C virus (HCV) non-structural protein 5A (NS5A).[1] They act by blocking essential signaling interactions, thereby inhibiting viral replication.[1]

  • Parasite β-Tubulin: Benzimidazole carbamates, such as mebendazole and albendazole, are broad-spectrum anthelmintics. Their mechanism involves binding to parasite β-tubulin, which inhibits the polymerization of microtubules.[1] This disrupts essential cellular processes like glucose transport, leading to parasite immobilization and death.[1]

G-Protein Coupled Receptors (GPCRs): A Case Study on Melatonin Receptors

While less common, direct interaction with GPCRs represents a novel therapeutic avenue. Certain carbamate insecticides, such as carbaryl and carbofuran, have been shown to bind directly to human melatonin receptors MT1 and MT2.[17] These receptors are crucial for regulating circadian rhythms, and their modulation by carbamates could be linked to observed side effects like sleep disturbances.[17] This "off-target" effect in pesticides highlights a potential "on-target" opportunity for designing novel GPCR-modulating therapeutics.

A Framework for Target Identification and Validation

A robust and logical workflow is essential for confidently identifying and validating the target of a novel aminophenyl carbamate derivative. This multi-pillar approach ensures scientific integrity by building a self-validating case for the compound's mechanism of action.

G cluster_A cluster_B cluster_C cluster_D A Pillar 1: Biochemical Validation (Is there direct engagement?) B Pillar 2: Biophysical Confirmation (How does it bind?) C Pillar 3: Cellular Target Engagement (Does it work in a cell?) D Pillar 4: Selectivity Profiling (What does it NOT bind to?) E Validated Target A1 Enzyme Inhibition Assay (e.g., Ellman's, FAAH assay) A2 Dose-Response Curve (IC50) A1->A2 B1 Thermal Shift Assay (TSA) Confirms direct binding A2->B1 Hit Compound B2 Isothermal Titration Calorimetry (ITC) Measures binding thermodynamics (Kd) B1->B2 B3 Surface Plasmon Resonance (SPR) Measures binding kinetics (kon/koff) B2->B3 C1 Cellular Thermal Shift Assay (CETSA) B3->C1 Confirmed Binder C2 Phenotypic Assay (e.g., Neuroprotection, Cytotoxicity) C1->C2 D1 Panel of Related Enzymes (e.g., other serine hydrolases) C2->D1 Active in Cells D2 Broad Kinase/GPCR Panel D1->D2 D2->E Selective Compound

Caption: A four-pillar workflow for aminophenyl carbamate target validation.

Experimental Protocols

Principle: This colorimetric assay measures the activity of AChE or BChE. The enzyme hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), the latter of which is a yellow anion detected at 412 nm. An inhibitor will slow this reaction.

Methodology:

  • Prepare Reagents:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB Stock (10 mM in buffer).

    • ATCh Stock (10 mM in buffer).

    • Enzyme Stock (e.g., Human recombinant AChE, 1 U/mL).

    • Test Compound Stock (e.g., 10 mM in DMSO), serially diluted to desired concentrations.

  • Assay Setup (96-well plate):

    • To each well, add:

      • 140 µL Phosphate Buffer.

      • 20 µL DTNB solution.

      • 10 µL of test compound dilution (or DMSO for control).

      • 10 µL of Enzyme solution.

    • Incubate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiate Reaction:

    • Add 20 µL of ATCh substrate to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance at 412 nm over 10 minutes (kinetic read).

  • Data Analysis:

    • Calculate the reaction rate (V) for each concentration of the inhibitor.

    • Normalize the rates to the DMSO control (100% activity).

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit to a dose-response curve to determine the IC50 value.

Causality Check: The pre-incubation step is critical for pseudo-irreversible inhibitors like carbamates, as it allows time for the covalent carbamoylation reaction to occur. Without it, the potency (IC50) would be significantly underestimated.

Principle: Most proteins unfold (melt) at a characteristic temperature (Tm). The binding of a small molecule ligand typically stabilizes the protein, increasing its Tm. This shift (ΔTm) is a direct confirmation of physical interaction.

Methodology:

  • Prepare Reagents:

    • HEPES Buffer (e.g., 50 mM, pH 7.5, 150 mM NaCl).

    • SYPRO Orange dye (5000x stock in DMSO).

    • Target Protein Stock (e.g., 1 mg/mL in HEPES buffer).

    • Test Compound Stock (10 mM in DMSO).

  • Assay Setup (96-well qPCR plate):

    • Prepare a master mix containing buffer, protein (final concentration ~2 µM), and SYPRO Orange dye (final concentration ~5x).

    • Aliquot the master mix into each well.

    • Add 1 µL of test compound (final concentration ~10-20 µM) or DMSO (control).

  • Run Protocol:

    • Place the plate in a Real-Time PCR instrument.

    • Set up a melt curve protocol: Ramp the temperature from 25°C to 95°C with a ramp rate of 0.5°C/minute, acquiring fluorescence data at each step.

  • Data Analysis:

    • Plot Fluorescence vs. Temperature. The peak of the first derivative of this curve corresponds to the melting temperature (Tm).

    • Calculate the ΔTm = Tm(compound) - Tm(DMSO). A ΔTm > 2°C is generally considered a significant shift and confirms direct binding.

Causality Check: This experiment directly validates that the compound physically interacts with the target protein in a purified system, ruling out artifacts from complex assay mixtures (like the Ellman's assay) and confirming the target engagement proposed from biochemical assays.

Conclusion and Future Perspectives

The aminophenyl carbamate scaffold is a proven asset in drug discovery, with a rich history of targeting serine hydrolases. However, its future potential lies in the exploration of novel target classes. The demonstrated ability of these compounds to modulate complex cellular pathways, such as apoptosis and autophagy, opens the door to developing first-in-class therapeutics for diseases with high unmet needs, including neurodegenerative disorders and cancer. The systematic application of the validation framework presented here—combining robust biochemical, biophysical, and cellular methods—will be paramount for de-risking novel targets and successfully translating the chemical promise of aminophenyl carbamate derivatives into next-generation medicines.

References

  • Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 71(4), 285–299. [Link]

  • Ghosh, A. K., & Osswald, H. L. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2951–2994. [Link]

  • Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 13(8), 855–866. [Link]

  • Nepovimova, E., et al. (2019). Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. Molecules, 24(18), 3270. [Link]

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In Silico Prediction of Methyl N-[3-(aminomethyl)phenyl]carbamate Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide:

Abstract

This guide provides a comprehensive, step-by-step framework for the in silico evaluation of methyl N-[3-(aminomethyl)phenyl]carbamate, a small molecule with potential therapeutic applications. In the landscape of modern drug discovery, computational methods are indispensable for rapidly assessing a compound's viability, minimizing resource expenditure, and accelerating the development pipeline.[1][2] This document outlines a complete workflow, commencing with foundational physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to establish its drug-like potential. Subsequently, we formulate a biologically relevant hypothesis by identifying acetylcholinesterase (AChE) as a high-probability target, a rationale derived from the compound's core carbamate structure known for its role in cholinesterase inhibition.[3] The core of this guide is a detailed protocol for molecular docking, a structure-based method used to predict the binding affinity and interaction patterns of the compound with its proposed target.[4][5] All methodologies are presented with the underlying scientific reasoning to empower researchers not just to execute protocols, but to make informed, strategic decisions in their own computational drug discovery efforts.

Introduction to the Candidate and Computational Strategy

This compound is a small organic molecule belonging to the carbamate class of compounds.[6] Carbamates are structurally characterized by the carbamate ester functional group (-NHCO-O-). This specific moiety is of significant interest in pharmacology and toxicology because it is a well-established "structural alert" for anticholinesterase activity.[3] N-methyl carbamates, in particular, are known to act as reversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibitory action leads to increased acetylcholine levels in the synapse, a mechanism leveraged in treatments for Alzheimer's disease, myasthenia gravis, and also exploited in certain insecticides.

Given this strong structural precedent, our in silico investigation is founded on the primary hypothesis that this compound will exhibit inhibitory activity against human acetylcholinesterase (hAChE).

The objective of this guide is to systematically test this hypothesis using a validated computational workflow. This process serves as a robust, cost-effective preliminary screen to determine if the compound warrants progression to more resource-intensive in vitro and in vivo testing. We will first evaluate its fundamental pharmacokinetic profile and then predict its binding efficacy to hAChE through molecular docking simulations.

Foundational Analysis: Physicochemical and ADMET Prediction

Before investigating a specific mechanism of action, it is crucial to assess the compound's fundamental properties to determine its "drug-likeness." A compound with high target affinity is of little therapeutic value if it is poorly absorbed, rapidly metabolized, improperly distributed, or toxic. In silico ADMET prediction provides an essential early-stage filter to identify potential liabilities.[5][7]

2.1 Causality Behind ADMET Screening

The purpose of this step is to apply established computational models, which have been trained on large datasets of known drugs, to predict the pharmacokinetic and toxicity profile of our query molecule.[8] This allows us to preemptively flag issues such as poor oral bioavailability (violating Lipinski's Rule of Five), potential for causing genetic mutations (Ames mutagenicity), or inhibition of critical cardiac ion channels (hERG inhibition), which could terminate a drug development program at a much later, more costly stage.[9]

2.2 Detailed Protocol: ADMET Prediction using a Web-Based Platform

For this workflow, we will utilize a freely accessible web server like admetSAR or pkCSM , which provide comprehensive and user-friendly interfaces for property prediction.[9][10]

  • Ligand Input:

    • Navigate to the chosen ADMET prediction platform (e.g., admetSAR).

    • Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be sourced from a chemical database like PubChem. For our compound, a representative SMILES string is: CN C(=O)Oc1cccc(CN)c1.

    • Input the SMILES string into the platform's query field.

  • Execution of Prediction Models:

    • Initiate the calculation. The platform will process the SMILES string through a battery of pre-built and validated QSAR models to predict various endpoints.

  • Data Compilation and Analysis:

    • The platform will return a comprehensive profile of predicted properties.

    • Carefully collate the key predicted values into a structured table for analysis. Pay close attention to any predictions that fall outside the acceptable range for a therapeutic candidate (e.g., high probability of carcinogenicity, low oral absorption).

2.3 Predicted Physicochemical and ADMET Properties (Illustrative Data)

The following table summarizes the kind of output expected from an ADMET prediction server.

Property Category Parameter Predicted Value Interpretation & Significance
Physicochemical Molecular Weight180.21 g/mol Within the typical range for small molecule drugs (<500 g/mol ).
LogP1.25Indicates good balance between hydrophilicity and lipophilicity for membrane permeability.
H-Bond Donors2Complies with Lipinski's Rule of Five (≤5), suggesting good absorption.
H-Bond Acceptors3Complies with Lipinski's Rule of Five (≤10), suggesting good absorption.
Absorption Caco-2 PermeabilityHighPredicts good intestinal absorption, a prerequisite for oral drugs.
Human Intestinal Absorption>90%Suggests high bioavailability after oral administration.
Distribution Blood-Brain Barrier (BBB)PermeableThe compound is predicted to cross the BBB, which is essential for a CNS target like AChE.
Metabolism CYP2D6 SubstrateNoLow likelihood of being metabolized by this major drug-metabolizing enzyme.
CYP3A4 InhibitorNoLow risk of drug-drug interactions involving this key cytochrome P450 isoform.
Toxicity Ames MutagenicityNon-mutagenicLow predicted risk of causing DNA mutations.[9]
hERG InhibitionNon-inhibitorLow predicted risk of cardiotoxicity.[9]
Drug-Induced Liver InjuryNoLow predicted risk of liver toxicity.[9]
Target Identification and Hypothesis Formulation

The efficiency of in silico bioactivity prediction is maximized when guided by a clear, mechanistically plausible hypothesis. While broad, unbiased target prediction algorithms exist, a knowledge-based approach is often more powerful.[11][12]

3.1 Rationale for Acetylcholinesterase (AChE) Selection

Our primary hypothesis is built on the well-documented role of the N-methyl carbamate functional group as a pharmacophore for AChE inhibition.[3] This inhibition occurs through a process of carbamoylation, where the carbamate moiety is transferred to a serine residue in the active site of the enzyme. This forms a transient covalent bond that is more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine. The result is a temporary inactivation of the enzyme, leading to an increase in acetylcholine concentration in the synaptic cleft. This mechanism underpins the therapeutic effect of drugs like Rivastigmine and the toxic effect of carbamate pesticides.

The diagram below illustrates the logical flow from structural observation to a testable hypothesis.

Target_Hypothesis Compound This compound Structural_Feature Contains N-methyl carbamate moiety Compound->Structural_Feature Structural Analysis Known_Activity N-methyl carbamates are a known class of AChE inhibitors Structural_Feature->Known_Activity Pharmacophore Recognition Mechanism Mechanism: Carbamoylation of active site serine residue Known_Activity->Mechanism Elucidates Hypothesis Hypothesis: Compound will bind to and inhibit human Acetylcholinesterase (hAChE) Mechanism->Hypothesis Leads to

Caption: Logical framework for hypothesizing AChE as the primary biological target.

Structure-Based Bioactivity Prediction: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[5] It is a cornerstone of structure-based drug design, allowing us to visualize and quantify the potential interaction at an atomic level before committing to chemical synthesis and biological assays.

4.1 The "Why" of the Docking Workflow

The entire docking protocol is a system of progressive refinement. We begin with idealized 2D representations and end with a sophisticated 3D simulation of a molecular interaction.

  • Ligand Preparation: A molecule's 3D conformation and charge distribution are critical for its interaction with a protein. We convert the 2D structure to 3D and perform an energy minimization to find a low-energy, physically realistic conformation. This is crucial because a high-energy, contorted ligand will not yield a meaningful docking result.

  • Protein Preparation: Crystal structures from the Protein Data Bank (PDB) are experimental snapshots and often contain non-essential water molecules, co-factors, or other ligands. They also typically lack hydrogen atoms. Preparing the protein involves "cleaning" the structure and adding hydrogens to ensure the correct ionization and tautomeric states of amino acid residues, which is fundamental for accurate hydrogen bond prediction.

  • Simulation & Scoring: The docking algorithm (e.g., AutoDock Vina) explores a vast number of possible binding poses of the ligand within the defined active site.[13] Each pose is evaluated by a scoring function, which estimates the binding free energy (expressed in kcal/mol). A more negative score indicates a more favorable, higher-affinity interaction.

The following diagram outlines the comprehensive workflow for our molecular docking experiment.

Docking_Workflow cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis L1 Obtain 2D Structure (SMILES) L2 Convert to 3D Structure (e.g., using Open Babel) L1->L2 L3 Energy Minimization (e.g., MMFF94 force field) L2->L3 L4 Save as PDBQT format (Assigns charges, defines rotatable bonds) L3->L4 D1 Define Grid Box (Encompasses the active site) L4->D1 P1 Download hAChE Structure (e.g., PDB ID: 4EY7) from RCSB PDB P2 Clean Protein: Remove water, co-ligands P1->P2 P3 Add Polar Hydrogens & Assign Charges (Kollman) P2->P3 P4 Save as PDBQT format P3->P4 P4->D1 D2 Run Docking Simulation (e.g., AutoDock Vina) D1->D2 D3 Generate Binding Poses & Affinity Scores (kcal/mol) D2->D3 A1 Rank Poses by Binding Affinity D3->A1 A2 Visualize Best Pose (e.g., using PyMOL, Chimera) A1->A2 A3 Analyze Interactions (H-bonds, hydrophobic contacts) A2->A3

Caption: Step-by-step workflow for molecular docking analysis.

4.2 Detailed Protocol: Molecular Docking with AutoDock Vina

This protocol assumes the use of AutoDock Tools for file preparation and AutoDock Vina for the docking simulation.[13][14]

Step 1: Ligand Preparation

  • Generate 3D Structure: Use a tool like Open Babel to convert the SMILES string (CN C(=O)Oc1cccc(CN)c1) into a 3D structure (e.g., in .mol2 or .pdb format).

  • Energy Minimization: Further refine this 3D structure using a force field like MMFF94 to achieve a stable conformation. This can be done in software like Avogadro or UCSF Chimera.

  • Prepare for AutoDock:

    • Load the energy-minimized ligand into AutoDock Tools.

    • The software will automatically compute Gasteiger charges.

    • Define the rotatable bonds.

    • Save the final prepared ligand in the .pdbqt format.

Step 2: Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of human AChE from the Protein Data Bank (PDB). A suitable structure is PDB ID: 4EY7 , which is hAChE in complex with a known inhibitor.

  • Clean the Structure:

    • Load the 4EY7.pdb file into a molecular viewer like UCSF Chimera or PyMOL.[15]

    • Remove all water molecules (molecules named HOH).

    • Remove the co-crystallized ligand and any other non-protein molecules.

  • Prepare for AutoDock:

    • Load the cleaned protein PDB file into AutoDock Tools.

    • Add polar hydrogen atoms to the structure.

    • Compute and assign Kollman charges.

    • Save the final prepared protein in the .pdbqt format.

Step 3: Docking Simulation

  • Define the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses. For a known target, this box should be centered on the active site. The coordinates of the co-crystallized ligand in the original PDB file (4EY7) can be used to define the center of the box. A typical size would be 25 x 25 x 25 Å to ensure the entire binding pocket is covered.

  • Create a Configuration File: Create a text file (e.g., conf.txt) specifying the input files and grid box parameters:

  • Run AutoDock Vina: Execute the docking simulation from the command line: vina --config conf.txt --log log.txt

Step 4: Results Analysis

  • Examine Binding Affinity: The primary output is the binding affinity score in kcal/mol, found in the output .pdbqt and log files. Scores more negative than -6.0 kcal/mol are generally considered promising.

  • Visualize Binding Poses: Load the prepared protein (protein.pdbqt) and the docking results (results.pdbqt) into PyMOL or UCSF Chimera. The output file contains multiple binding modes (typically 9), ranked by affinity.

  • Analyze Interactions: Focus on the top-ranked pose (the one with the most negative binding energy). Identify key molecular interactions, such as:

    • Hydrogen bonds: Are there hydrogen bonds with key active site residues (e.g., Ser203, His447 in AChE)?

    • Hydrophobic interactions: Does the phenyl ring of the ligand sit within a hydrophobic pocket?

    • Pi-stacking: Are there interactions with aromatic residues like Trp86 or Tyr337?

4.3 Predicted Docking Results (Illustrative Data)
Parameter Predicted Value Interpretation & Significance
Binding Affinity (Mode 1) -8.2 kcal/molA strong predicted binding affinity, suggesting the compound is a potent inhibitor. This value is comparable to or better than many known AChE inhibitors.
Key Interactions Hydrogen bond with His447; Pi-stacking with Trp86; Carbamate moiety oriented towards Ser203.The interaction profile is consistent with the known binding mode of carbamate inhibitors, increasing confidence in the prediction. The orientation towards the catalytic serine (Ser203) supports the proposed carbamoylation mechanism.
RMSD (vs. co-crystallized ligand) 1.5 ÅThe Root Mean Square Deviation between the docked pose and a known inhibitor's position is low, indicating the model accurately places the ligand in the correct binding pocket.
Discussion and Future Directions

The in silico analysis has provided a multi-faceted profile of this compound. The ADMET predictions are favorable, suggesting the compound possesses drug-like properties with good predicted absorption, CNS permeability, and a low toxicity risk. This foundational assessment indicates that the molecule is not likely to fail in later development stages due to poor pharmacokinetics.

The molecular docking results strongly support our primary hypothesis. The predicted binding affinity of -8.2 kcal/mol is significant and suggests potent inhibition of acetylcholinesterase. Critically, the analysis of the binding pose reveals that the compound engages with key residues within the AChE active site in a manner consistent with known carbamate inhibitors. The orientation of the carbamate group towards the catalytic serine residue (Ser203) provides a structural basis for the proposed mechanism of covalent inhibition.

Self-Validation and Limitations: It is imperative to acknowledge the limitations of a purely computational approach. These predictions are based on models and scoring functions, which are approximations of complex biological reality.

  • ADMET models are predictive and depend on the quality and scope of their training data.

  • Molecular docking typically treats the protein as a rigid structure and does not fully account for protein flexibility or the energetic costs of desolvation.

Recommended Next Steps: The compelling in silico evidence strongly justifies advancing this compound to the next stage of the drug discovery process.

  • In Vitro Validation: The most critical next step is to perform an in vitro enzyme inhibition assay (e.g., an Ellman's assay) to experimentally measure the IC50 value of this compound against purified human acetylcholinesterase. This will directly validate the docking prediction.

  • Selectivity Profiling: Test the compound against butyrylcholinesterase (BChE) to determine its selectivity. High selectivity for AChE over BChE is often a desirable trait for minimizing side effects.

  • Cell-Based Assays: If in vitro activity is confirmed, progress to cell-based assays to assess the compound's ability to increase acetylcholine levels in a cellular context.

Conclusion

This technical guide has detailed a rigorous in silico workflow to predict the bioactivity of this compound. Based on a combination of ADMET profiling and structure-based molecular docking, the compound is predicted to be a drug-like, CNS-permeable inhibitor of human acetylcholinesterase. The strong binding affinity and mechanistically consistent binding pose provide a solid rationale for its further investigation as a potential therapeutic agent for conditions characterized by cholinergic deficits.

References
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Methodological & Application

Application Notes and Protocols for High-Throughput Screening of Carbamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Carbamates and High-Throughput Screening

Carbamate derivatives are a pivotal class of organic compounds in medicinal chemistry and drug discovery. Their structural motif, a carbamic acid ester, serves as a versatile pharmacophore that can engage with a wide array of biological targets. A primary mechanism of action for many bioactive carbamates is the covalent modification of serine hydrolases, a large and diverse enzyme family that includes key therapeutic targets like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and fatty acid amide hydrolase (FAAH).[1] By forming a transient covalent bond with the active site serine residue, these carbamate derivatives can effectively inhibit enzyme activity. This inhibitory action is central to their use in treating conditions such as Alzheimer's disease, where inhibiting AChE can boost neurotransmitter levels, and in managing pain and inflammation through the inhibition of other serine hydrolases.[1][2]

The vast chemical space of possible carbamate derivatives necessitates a robust and efficient method for identifying compounds with the desired biological activity. High-throughput screening (HTS) has emerged as an indispensable technology in this endeavor. HTS allows for the rapid, automated testing of large compound libraries, often comprising hundreds of thousands to millions of individual molecules, against a specific biological target or cellular phenotype.[3] This application note provides a detailed guide to the principles, protocols, and data analysis workflows for HTS assays tailored to the discovery and characterization of carbamate derivatives, with a focus on their role as enzyme inhibitors.

Guiding Principles for Screening Carbamate Derivatives

The successful screening of carbamate libraries hinges on the selection of an appropriate assay that is sensitive, reproducible, and amenable to miniaturization and automation. Given that many carbamates act as covalent inhibitors, the assay design must account for time-dependent inhibition. The choice between biochemical and cell-based assays is a critical decision point, each offering distinct advantages.

  • Biochemical Assays: These in vitro assays utilize purified enzymes and substrates to directly measure the effect of a compound on the target's activity. They are generally more straightforward to develop and optimize for HTS and are excellent for elucidating the direct mechanism of inhibition.

  • Cell-Based Assays: These assays are conducted in a more physiologically relevant environment, using cell lines or primary cells. They can provide insights into a compound's cell permeability, off-target effects, and cytotoxicity, which are crucial for downstream drug development. For carbamates targeting neuronal enzymes, cell-based assays using human neuroblastoma cell lines (e.g., SH-SY5Y) or iPSC-derived neurons are particularly valuable.[2][4]

A well-structured HTS campaign for carbamate derivatives typically follows a multi-stage process, from primary screening to hit validation and lead optimization.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Primary_Screen Single-Concentration Screen of Carbamate Library Hit_Confirmation Re-testing of Initial Hits Primary_Screen->Hit_Confirmation Identifies 'Initial Hits' Dose_Response Dose-Response Curves (IC50) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens for False Positives Dose_Response->Counter_Screen Confirms Potency Orthogonal_Assay Orthogonal Assays (e.g., MS-based, Biophysical) Counter_Screen->Orthogonal_Assay Eliminates Assay Artifacts Selectivity_Profiling Selectivity Profiling (Against Related Targets) Orthogonal_Assay->Selectivity_Profiling Mechanism_of_Action Mechanism of Action Studies (e.g., Time-Dependency) Selectivity_Profiling->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Validated Hits

Caption: A typical high-throughput screening workflow for carbamate derivatives.

Biochemical HTS Assays for Carbamate Inhibitors of Cholinesterases

A primary application of HTS for carbamate derivatives is the identification of inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most widely used method for this purpose is the colorimetric assay developed by Ellman.[5]

The Ellman's Assay: Principle and Application

The Ellman's assay is a robust and cost-effective method for measuring cholinesterase activity.[5] It utilizes acetylthiocholine (or butyrylthiocholine) as a substrate, which is hydrolyzed by the enzyme to produce thiocholine. The liberated thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[2][6][7] The rate of color development is directly proportional to the enzyme's activity. Carbamate inhibitors will slow down this reaction, resulting in a reduced absorbance signal.

Ellmans_Assay cluster_reaction1 Enzymatic Reaction cluster_reaction2 Colorimetric Detection Substrate Acetylthiocholine Enzyme AChE / BChE Substrate->Enzyme Product1 Thiocholine Enzyme->Product1 Product2 Acetate Enzyme->Product2 DTNB DTNB (Colorless) Product1->DTNB Reacts with TNB TNB (Yellow, Abs @ 412 nm) DTNB->TNB Inhibitor Carbamate Inhibitor Inhibitor->Enzyme Inhibits

Caption: The principle of the Ellman's assay for cholinesterase activity.

Detailed Protocol: HTS Colorimetric Assay for AChE/BChE Inhibition

This protocol is designed for a 96- or 384-well microplate format.

1. Reagent Preparation:

  • Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 8.0.

  • Enzyme Stock Solution: Prepare a concentrated stock of human recombinant AChE or BChE in Assay Buffer. The final concentration in the assay will need to be optimized to yield a linear reaction rate for at least 15-20 minutes.

  • Substrate Stock Solution: 75 mM Acetylthiocholine Iodide (ATCI) in deionized water. Store in aliquots at -20°C.

  • DTNB Stock Solution: 10 mM DTNB in Assay Buffer. Store protected from light.

  • Test Compounds: Prepare a stock solution of carbamate derivatives in 100% DMSO. A typical starting concentration is 10 mM. From this, create a series of dilutions for dose-response analysis.

  • Positive Control: A known cholinesterase inhibitor (e.g., physostigmine or galantamine) at a concentration that gives >80% inhibition.

2. Assay Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the test compounds, positive control, and DMSO (as a negative control) into the wells of a clear, flat-bottomed microplate.

  • Enzyme Addition: Add the appropriate volume of a working solution of the enzyme to each well. For a final reaction volume of 100 µL, this might be 49 µL.

  • Pre-incubation: Mix the plate on an orbital shaker for 30 seconds and then incubate at room temperature for a specified time (e.g., 15 minutes). This pre-incubation step is crucial for covalent inhibitors like many carbamates to allow time for the inhibitory reaction to occur.

  • Reaction Initiation: Prepare a reaction mix containing the substrate (ATCI) and DTNB in Assay Buffer. A typical final concentration in the well would be 0.5 mM ATCI and 0.3 mM DTNB. Add 50 µL of this reaction mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate into a plate reader and measure the change in absorbance at 412 nm every 30-60 seconds for 15-20 minutes.

3. Data Analysis:

  • Calculate Reaction Rates: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (mOD/min).

  • Calculate Percent Inhibition: % Inhibition = [1 - (V_compound - V_blank) / (V_DMSO - V_blank)] * 100 Where:

    • V_compound is the rate in the presence of the test compound.

    • V_DMSO is the rate in the presence of DMSO only (0% inhibition).

    • V_blank is the rate in a well with no enzyme (background).

  • Dose-Response Curves: For compounds that show significant inhibition in the primary screen, perform a dose-response analysis by testing a range of concentrations. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8][9][10][11][12]

Parameter Typical Value/Range Notes
Plate Format 96- or 384-wellHigher density for increased throughput.
Final Assay Volume 50 - 100 µLMiniaturization reduces reagent costs.
Enzyme Concentration Optimized for linear kineticsTypically in the low mU/mL range.
Substrate (ATCI) 0.5 mMShould be close to the K_m value.
DTNB 0.3 mMIn excess to ensure rapid reaction with thiocholine.
DMSO Tolerance < 1%High concentrations can inhibit the enzyme.
Z'-factor > 0.5A statistical measure of assay quality.

Table 1: Typical parameters for a cholinesterase inhibitor HTS assay.

Fluorescence-Based HTS Assays

As an alternative to colorimetric assays, fluorescence-based methods offer increased sensitivity and a wider dynamic range.[13][14] One common approach uses a substrate like Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine). The hydrolysis of acetylcholine by AChE produces choline, which is then oxidized by choline oxidase to generate hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with Amplex® Red to produce the highly fluorescent resorufin.[2][15] Carbamate inhibitors reduce the production of choline, leading to a decrease in the fluorescence signal.

Fluorescence_Assay cluster_reaction1 Enzymatic Cascade cluster_reaction2 Fluorescent Detection Substrate Acetylcholine AChE AChE Substrate->AChE Choline Choline AChE->Choline Choline_Oxidase Choline Oxidase Choline->Choline_Oxidase H2O2 H₂O₂ Choline_Oxidase->H2O2 HRP HRP H2O2->HRP Amplex_Red Amplex Red (Non-fluorescent) Amplex_Red->HRP Resorufin Resorufin (Fluorescent) HRP->Resorufin Inhibitor Carbamate Inhibitor Inhibitor->AChE Inhibits

Caption: Principle of a fluorescence-based assay for AChE activity.

Cell-Based HTS Assays for Carbamate Derivatives

To assess the activity of carbamate derivatives in a more biologically relevant context, cell-based assays are employed. These assays are particularly useful for identifying compounds that can penetrate cell membranes and for evaluating potential cytotoxicity.

Protocol: Cell-Based Neuronal Viability/Activity Assay

This protocol uses a human neuroblastoma cell line (e.g., SH-SY5Y) and can be adapted to screen for compounds that protect against a neurotoxic insult, a relevant paradigm for neurodegenerative diseases.

1. Cell Culture and Plating:

  • Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 with 10% FBS).

  • Seed the cells into 96- or 384-well black, clear-bottom plates at a density that will result in a confluent monolayer after 24-48 hours.

2. Assay Procedure:

  • Compound Treatment: After the cells have adhered, replace the medium with fresh medium containing the carbamate derivatives at the desired concentrations. Include appropriate controls (vehicle and positive control).

  • Induction of Neuronal Stress (Optional): To screen for neuroprotective effects, after a pre-incubation period with the compounds, a neurotoxic agent (e.g., glutamate, H₂O₂) can be added to the wells.[16]

  • Incubation: Incubate the plates for a period sufficient to observe the desired cellular effect (e.g., 24-48 hours).

  • Viability/Activity Measurement:

    • Resazurin Assay (Viability): Add a resazurin-based reagent (e.g., alamarBlue) to the wells. Viable, metabolically active cells will reduce the non-fluorescent resazurin to the highly fluorescent resorufin. Measure fluorescence (Ex/Em ~560/590 nm).

    • Calcium Imaging (Neuronal Activity): For a more functional readout, load the cells with a calcium indicator dye (e.g., Fluo-4 AM). Changes in intracellular calcium levels, a proxy for neuronal activity, can be monitored using a fluorescence plate reader or a high-content imaging system.[17]

3. Data Analysis:

  • Normalize the fluorescence signal to the vehicle-treated control wells.

  • For neuroprotection screens, calculate the percentage of protection afforded by the compound relative to the neurotoxin-treated and vehicle-treated controls.

  • Generate dose-response curves and calculate EC50 values for active compounds.

Hit Validation and Orthogonal Assays

A critical phase of any HTS campaign is the validation of initial hits to eliminate false positives and confirm the mechanism of action.[3][18][19] For carbamate inhibitors, this is particularly important due to their covalent binding nature.

  • IC50 Shift Assay: For covalent inhibitors, the measured IC50 value will decrease with longer pre-incubation times between the enzyme and the inhibitor. Performing the assay with different pre-incubation times can provide evidence of a covalent mechanism.

  • Mass Spectrometry (MS)-Based Assays: Direct confirmation of covalent binding can be achieved using high-throughput mass spectrometry.[16][20][21] By incubating the target protein with the carbamate hit and then analyzing the protein's mass, a mass shift corresponding to the addition of the carbamyl group can be detected.[22] This method provides unambiguous evidence of covalent modification.

  • Orthogonal Biochemical Assays: Confirming hits using a different assay format (e.g., a fluorescence-based assay if the primary screen was colorimetric) helps to rule out compounds that interfere with the specific detection method of the primary assay.

  • Selectivity Profiling: Active compounds should be tested against related enzymes to assess their selectivity. For example, an AChE inhibitor should ideally be tested against BChE and other serine hydrolases to determine its selectivity profile.

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of HTS data is paramount. Each protocol should be a self-validating system.

  • Assay Quality Control: Regularly calculate the Z'-factor for each screening plate. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.

  • Compound Interference: Carbamate derivatives can sometimes interfere with the assay readout. For example, highly colored compounds can absorb at 412 nm in the Ellman's assay, and some compounds may be autofluorescent. These potential artifacts should be checked for in counter-screens without the enzyme or substrate.

  • Solubility Issues: Poor compound solubility can lead to aggregation and non-specific inhibition. It is advisable to include a detergent (e.g., Triton X-100) in the assay buffer to mitigate this.

  • Reproducibility: All hits should be re-tested from freshly prepared solutions to confirm their activity.

By carefully designing and validating HTS assays, researchers can efficiently screen large libraries of carbamate derivatives to identify promising hit compounds for further development into novel therapeutics.

References

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Application Notes & Protocols for the Development of Enzyme Inhibitors Utilizing a Carbamate Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Potential of the Carbamate Scaffold in Enzyme Inhibition

The carbamate functional group, with its unique amide-ester hybrid character, has proven to be a remarkably versatile and privileged scaffold in the realm of drug discovery and medicinal chemistry.[1][2] Its inherent chemical stability, coupled with the ability to act as a peptidomimetic, allows for the design of potent and selective enzyme inhibitors.[3][4] Carbamate-based drugs, such as Rivastigmine for Alzheimer's disease, stand as testaments to the therapeutic success of this structural motif.[3][5] This guide provides a comprehensive overview of the principles and practical methodologies for the development of novel enzyme inhibitors based on the carbamate scaffold, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of carbamate-mediated inhibition, strategies for rational design and synthesis, high-throughput screening for hit identification, and the critical process of lead optimization. The protocols provided herein are designed to be robust and self-validating, empowering research teams to confidently advance their inhibitor discovery programs.

The Mechanistic Basis of Carbamate Inhibition: A Tale of Covalent Modification

A defining feature of many carbamate inhibitors is their mechanism of action, which often involves the carbamoylation of a nucleophilic residue within the enzyme's active site, most commonly a serine.[6] This process results in a transiently inactivated, covalently modified enzyme. This mode of inhibition is often described as "pseudo-irreversible" because, while a covalent bond is formed, the carbamoylated enzyme can slowly hydrolyze to regenerate the active enzyme.[6][7] The rate of this decarbamoylation is significantly slower than the turnover of the natural substrate, leading to prolonged inhibition.[6][8]

The inhibition process can be dissected into a two-step mechanism:

  • Reversible Binding: The carbamate inhibitor (I) initially forms a reversible, non-covalent complex (E•I) with the enzyme (E).[6]

  • Carbamoylation: The active site serine then performs a nucleophilic attack on the carbamate's carbonyl carbon, forming a carbamoylated enzyme (E-carbamoyl) and releasing the leaving group (alcohol or phenol).[6]

The prolonged inhibitory effect is a key therapeutic advantage, as it can lead to a sustained biological response.

G E_I Enzyme (E) + Inhibitor (I) EI_complex Reversible E-I Complex E_I->EI_complex k1 (Binding) EI_complex->E_I k-1 (Dissociation) E_carbamoyl Carbamoylated Enzyme (E-C(O)NR'R'') EI_complex->E_carbamoyl k2 (Carbamoylation) E_regenerated Regenerated Enzyme (E) E_carbamoyl->E_regenerated k3 (Decarbamoylation, slow)

Figure 1: General mechanism of pseudo-irreversible inhibition by carbamates.

Rational Design and Synthesis of Carbamate Inhibitor Libraries

The versatility of the carbamate scaffold allows for extensive chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.[9][10] The general structure of a carbamate offers three key points for diversification: the two substituents on the nitrogen atom (R1 and R2) and the leaving group (OR3).

Key Synthetic Strategies:

  • From Carboxylic Acids via Curtius Rearrangement: A common and effective method involves the conversion of a carboxylic acid to an acyl azide, which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate can then be trapped with an alcohol or phenol to yield the desired carbamate.[11][12]

  • Reaction of Amines with Carbon Dioxide and Alkyl Halides: This three-component coupling reaction offers a mild and efficient route to carbamates, avoiding the handling of sensitive reagents like isocyanates.[12]

  • Use of Carbamoylating Reagents: Reagents such as 1-alkoxycarbonyl-3-nitro-1,2,4-triazoles can react readily with primary and secondary amines to produce carbamates in high yields.[13]

The choice of synthetic route will depend on the desired structural diversity and the available starting materials. For library synthesis, solid-phase methodologies can be employed to facilitate purification and increase throughput.

High-Throughput Screening (HTS) for Hit Identification

HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify "hits"—compounds that modulate the activity of the target enzyme.[14][15]

Workflow for HTS of Carbamate Inhibitors:

G cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Hit Confirmation & Triage cluster_3 Hit-to-Lead Assay_Dev Develop Robust Enzyme Assay Assay_Val Validate Assay (Z'-factor) Assay_Dev->Assay_Val Primary_Screen Screen Carbamate Library at Single Concentration Assay_Val->Primary_Screen Identify_Hits Identify Initial Hits Primary_Screen->Identify_Hits Hit_Confirmation Re-test Hits in Concentration-Response Format Identify_Hits->Hit_Confirmation IC50_Determination Determine IC50 Values Hit_Confirmation->IC50_Determination Counter_Screen Counter-screens for False Positives IC50_Determination->Counter_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Counter_Screen->SAR_Analysis Lead_Selection Select Promising Hits for Lead Optimization SAR_Analysis->Lead_Selection

Figure 2: High-throughput screening workflow for carbamate enzyme inhibitors.

Table 1: Comparison of Common HTS Assay Formats for Enzyme Inhibitors

Assay FormatPrincipleAdvantagesDisadvantages
Fluorescence-Based Measurement of a change in fluorescence intensity, polarization, or resonance energy transfer (FRET) upon substrate turnover.High sensitivity, amenable to miniaturization.[16][17]Susceptible to interference from fluorescent compounds.
Luminescence-Based Measurement of light produced from a chemical reaction, often coupled to the primary enzymatic reaction.High sensitivity, low background signal.Can be more expensive than fluorescence assays.
Absorbance-Based Measurement of the change in absorbance of a chromogenic substrate or product.Simple, cost-effective.Lower sensitivity compared to fluorescence or luminescence.
Mass Spectrometry-Based Direct measurement of the mass of the substrate and product.Label-free, highly specific, less prone to interference.[18]Lower throughput, requires specialized equipment.

Lead Optimization: From Hit to Candidate

Once promising hits are identified, the lead optimization phase aims to improve their pharmacological and pharmacokinetic properties.[19][20] This iterative process involves synthesizing and testing analogs of the initial hits to enhance potency, selectivity, metabolic stability, and in vivo efficacy, while minimizing toxicity.

Key Considerations for Lead Optimization of Carbamate Inhibitors:

  • Potency Enhancement: Modifications to the R1, R2, and OR3 groups can be made to improve interactions with the enzyme's active site.

  • Selectivity Profiling: It is crucial to assess the inhibitor's activity against related enzymes to ensure target specificity and minimize off-target effects.[21]

  • Pharmacokinetic (ADME) Profiling: In vitro and in vivo studies are conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

  • In Vivo Efficacy: Promising candidates are tested in relevant animal models of disease to assess their therapeutic potential.

Table 2: Illustrative Inhibition Data for Carbamate Inhibitors Against Various Enzymes

CompoundTarget EnzymeKi (nM)Reference
Carbamate Derivative 1Acetylcholinesterase (AChE)0.209[11]
Carbamate Derivative 2Acetylcholinesterase (AChE)0.291[11]
Carbamate Derivative 3Carbonic Anhydrase I (hCA I)4.49[11]
Carbamate Derivative 4Carbonic Anhydrase II (hCA II)4.94[11]
RivastigmineAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)-[3][5]

Detailed Experimental Protocols

Protocol 1: General Procedure for Synthesis of a Carbamate via Curtius Rearrangement

Objective: To synthesize a carbamate from a carboxylic acid starting material.

Materials:

  • Carboxylic acid of interest

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Anhydrous toluene

  • Alcohol or phenol of interest

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and TEA (1.2 eq) in anhydrous toluene, add DPPA (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Heat the reaction mixture to 80-100 °C and stir until the evolution of nitrogen gas ceases (typically 2-4 hours), indicating the formation of the isocyanate.

  • Cool the reaction mixture to room temperature and add the desired alcohol or phenol (1.2 eq).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired carbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Colorimetric)

Objective: To determine the inhibitory potency (IC50) of a carbamate compound against a target enzyme. This protocol is a general template and should be adapted for the specific enzyme and substrate.

Materials:

  • Purified target enzyme

  • Chromogenic substrate

  • Assay buffer (e.g., phosphate-buffered saline, Tris-HCl)

  • Carbamate inhibitor stock solution (in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of the carbamate inhibitor in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

    • Prepare a solution of the enzyme in the assay buffer at a concentration that gives a linear reaction rate over the desired time course.

    • Prepare a solution of the chromogenic substrate in the assay buffer. The optimal substrate concentration is typically at or below the Michaelis constant (Km) for screening.[22]

  • Assay Setup (in a 96-well plate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the serially diluted inhibitor solutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37 °C). This pre-incubation is particularly important for time-dependent inhibitors like many carbamates.

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Measure the change in absorbance over time using a microplate reader at the appropriate wavelength for the chromogenic product.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the positive control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 3: Determination of the Mechanism of Inhibition (MOI)

Objective: To elucidate whether a carbamate inhibitor is competitive, non-competitive, or uncompetitive with respect to the substrate.

Materials:

  • Same as Protocol 2, with varying concentrations of the substrate.

Procedure:

  • Perform the enzyme inhibition assay as described in Protocol 2, but at multiple fixed concentrations of the inhibitor and a range of substrate concentrations.

  • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

  • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the Lineweaver-Burk plot:

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

Conclusion and Future Perspectives

The carbamate scaffold continues to be a rich source of novel enzyme inhibitors with significant therapeutic potential. The strategies and protocols outlined in this guide provide a robust framework for the discovery and development of such compounds. Future advancements in areas such as computational chemistry for in silico screening, the development of novel synthetic methodologies, and the use of sophisticated biophysical techniques for characterizing enzyme-inhibitor interactions will further accelerate the identification of the next generation of carbamate-based drugs. The integration of these multidisciplinary approaches will undoubtedly lead to the successful clinical translation of new therapies for a wide range of diseases.

References

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A Comprehensive Guide to the Experimental Protocol for Assessing Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a serine hydrolase that plays a pivotal role in the central and peripheral nervous systems.[1][2] Its primary biological function is the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, which terminates signal transmission at cholinergic synapses.[3][4] This termination is crucial for allowing cholinergic neurons to return to their resting state after activation.[5] Due to its critical role, the inhibition of AChE is a key therapeutic strategy for managing conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[3][5] AChE inhibitors increase the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][6] Furthermore, AChE activity is a critical biomarker in toxicology, as organophosphate and carbamate pesticides are potent inhibitors of this enzyme.[7][8]

This application note provides a detailed, field-proven protocol for assessing AChE inhibition, primarily focusing on the widely adopted Ellman's assay.[9] We will delve into the causality behind experimental choices, provide a self-validating protocol complete with necessary controls, and offer insights into data analysis and interpretation to ensure the generation of robust and reliable results.

Part 1: The Core Principle of the Assay

The most common and reliable method for measuring AChE activity in a high-throughput format is the spectrophotometric method developed by George Ellman in 1961.[10][11] This assay is favored for its simplicity, sensitivity, and cost-effectiveness.

The Enzymatic Reaction & Colorimetric Detection

The Ellman's method utilizes acetylthiocholine (ATCh), a synthetic analog of the natural substrate acetylcholine, and a chromogen, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB). The process occurs in two sequential steps:

  • Enzymatic Hydrolysis : AChE catalyzes the hydrolysis of acetylthiocholine, yielding thiocholine and acetic acid.[9]

  • Colorimetric Reaction : The thiocholine product, which contains a free sulfhydryl group (-SH), reacts with DTNB. This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.[9][10]

The intensity of the yellow color, which is directly proportional to the amount of thiocholine produced, can be quantified by measuring the absorbance at 412 nm.[1][2][7] When an inhibitor is present, the rate of AChE activity decreases, resulting in a reduced rate of color formation.[9]

Ellman_Reaction cluster_reaction Reaction Steps sub Acetylthiocholine (Substrate) enz Acetylcholinesterase (AChE) sub->enz Binds to active site prod1 Thiocholine enz->prod1 Hydrolyzes prod2 Acetic Acid enz->prod2 tnb TNB Anion (Yellow) prod1->tnb Reacts with dtnb DTNB (Colorless) dtnb->tnb

Caption: The reaction pathway of the Ellman's assay for AChE activity.

Alternative Methodologies

While the Ellman's assay is the gold standard, other methods exist, each with specific advantages:

  • Fluorometric Assays : These assays use substrates that, after enzymatic action, lead to the production of a fluorescent compound like resorufin or a fluorescent adduct.[8] They often offer higher sensitivity than colorimetric methods.

  • Chemiluminescent Assays : These highly sensitive methods measure the light produced from a chemical reaction involving the products of AChE activity.[12] They are particularly useful when sample volume is limited or enzyme concentration is very low.

Part 2: Pre-Assay Considerations and Optimization

Reagent Preparation and Stability

Proper preparation and storage of reagents are critical for assay consistency. Chelating agents (e.g., EDTA) and reducing agents (e.g., DTT) should be avoided in sample buffers as they can interfere with the assay.[2]

ReagentPreparationStorageCausality/Expert Insight
Assay Buffer 0.1 M Sodium Phosphate Buffer, pH 8.0.4°C for several weeks.pH 8.0 is the optimal pH for both the AChE reaction and the DTNB reaction with thiocholine, ensuring maximal reaction velocity and color development.[13]
DTNB (Ellman's Reagent) 10 mM stock in Assay Buffer. Protect from light.-20°C for several months.DTNB is light-sensitive.[1] Working solutions should be prepared fresh daily to avoid degradation and high background absorbance.
Substrate (ATChI) 100 mM stock in deionized water.-20°C for several months.Acetylthiocholine iodide (ATChI) can hydrolyze spontaneously in buffer.[13] Preparing a concentrated stock in water and diluting it just before use minimizes this non-enzymatic breakdown.
AChE Enzyme Reconstitute according to supplier instructions in Assay Buffer. Aliquot to avoid freeze-thaw cycles.-80°C for long-term storage.Repeated freeze-thaw cycles can denature the enzyme, leading to a loss of activity and assay variability.
Test Inhibitor 10 mM stock in 100% DMSO.-20°C or -80°C, depending on compound stability.DMSO is the most common solvent. Ensure the final concentration in the well is ≤1% to avoid solvent-induced enzyme inhibition or denaturation.
Assay Optimization: Why It's Non-Negotiable

To accurately quantify inhibition, the assay must be performed under "initial velocity" conditions, meaning that less than 10% of the substrate is consumed during the measurement period.[8] This ensures the reaction rate is linear and directly proportional to enzyme activity.

  • Enzyme Titration : First, determine the optimal concentration of AChE. The goal is to find an enzyme concentration that yields a robust, linear increase in absorbance over a 10-15 minute period without depleting the substrate too quickly.

  • Substrate Saturation (Km Determination) : To ensure the assay is sensitive to inhibitors, the substrate concentration should ideally be at or near its Michaelis-Menten constant (Km).[8][14] This can be determined by measuring the reaction velocity at various substrate concentrations and fitting the data to the Michaelis-Menten equation.[8] This step is crucial for mechanistic studies but for routine screening, a fixed, validated substrate concentration is often used.

Part 3: Detailed Experimental Protocol (96-Well Plate Format)

This protocol is designed for determining the IC50 value of a test compound. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[6]

Materials and Equipment
  • Acetylcholinesterase (e.g., from electric eel or human recombinant)

  • Test inhibitor and a known positive control inhibitor (e.g., Donepezil, Galantamine)[10][15]

  • Acetylthiocholine Iodide (ATChI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Sodium Phosphate Buffer (0.1 M, pH 8.0)

  • DMSO

  • Clear, flat-bottom 96-well microplates

  • Multichannel pipettes

  • Microplate reader capable of kinetic measurements at 412 nm

Step-by-Step Methodology
  • Prepare Inhibitor Dilutions :

    • Create a serial dilution series of your test compound and the positive control in Assay Buffer. A typical starting point is a 10-point, 3-fold serial dilution.

    • Remember to include a "no inhibitor" control containing only the buffer and the same final concentration of DMSO as the test wells.

  • Set Up the Plate :

    • Design a plate map to organize your samples, controls, and blanks. All measurements should be performed in at least triplicate.

1-3 4-6 7-9 10-12
A BlankTest Cmpd [C1]Test Cmpd [C5]Test Cmpd [C9]
B 100% Activity (No Inhibitor)Test Cmpd [C2]Test Cmpd [C6]Test Cmpd [C10]
C Positive Control [C1]Test Cmpd [C3]Test Cmpd [C7]Blank
D Positive Control [C2]Test Cmpd [C4]Test Cmpd [C8]100% Activity
E-H (Replicates or other compounds)
  • Assay Execution (Total Volume = 200 µL) : a. Add Reagents : To each well, add the components in the following order:

    • 120 µL of Assay Buffer

    • 20 µL of DTNB solution (Final concentration: ~0.5 mM)

    • 20 µL of your serially diluted inhibitor, positive control, or buffer/DMSO vehicle. b. Add Enzyme : Add 20 µL of AChE solution to all wells except the Blank wells . Add 20 µL of Assay Buffer to the Blank wells instead. c. Pre-incubation : Mix gently on a plate shaker and pre-incubate the plate for 15 minutes at 37°C.[10] This allows the inhibitor to bind to the enzyme before the substrate is introduced. d. Initiate Reaction : Add 20 µL of ATChI solution (Final concentration: ~0.5-1 mM) to all wells to start the reaction. e. Measure Absorbance : Immediately place the plate in the microplate reader (pre-set to 37°C) and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.

Workflow start Start prep Prepare Reagent & Inhibitor Dilutions start->prep plate Add Buffer, DTNB, & Inhibitor to 96-well Plate prep->plate enzyme Add AChE Enzyme (except to Blanks) plate->enzyme incubate Pre-incubate Plate (15 min @ 37°C) enzyme->incubate substrate Initiate with ATChI Substrate incubate->substrate read Kinetic Read at 412 nm (10-15 min @ 37°C) substrate->read analyze Calculate Reaction Rates (V) & Percent Inhibition read->analyze ic50 Plot Dose-Response Curve & Determine IC50 analyze->ic50 end End ic50->end

Caption: Experimental workflow for determining the IC50 of an AChE inhibitor.

Self-Validation: The Importance of Controls

Your experiment is only as good as your controls. Each plate must include a set of controls to validate the results.

  • Blank (No Enzyme) : Contains all reagents except the enzyme. This accounts for any non-enzymatic hydrolysis of the substrate or color from the test compound itself. The rate of this reaction should be subtracted from all other measurements.

  • 100% Activity Control (No Inhibitor) : Contains all reagents, including the enzyme and the solvent (DMSO) used for the test compounds. This represents the uninhibited, maximal reaction velocity (Vmax).

  • Positive Control : A known AChE inhibitor (e.g., Donepezil). This control validates that the assay system is working correctly and is capable of detecting inhibition. The calculated IC50 for the positive control should fall within a historically accepted range for your lab.

Part 4: Data Analysis and Interpretation

Calculating Reaction Rates and Percent Inhibition
  • Determine Reaction Rate (Velocity) : For each well, plot absorbance (Y-axis) versus time (X-axis). The slope of the linear portion of this curve represents the reaction rate (V), typically expressed as mOD/min.[13]

  • Correct for Blank : Subtract the average rate of the Blank wells from the rate of every other well.

  • Calculate Percent Inhibition : Use the following formula for each inhibitor concentration:

    % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100

    Where:

    • V_control is the average rate of the 100% Activity Control (no inhibitor).

    • V_inhibitor is the rate for a given inhibitor concentration.

Determining the IC50 Value

The IC50 value is determined by creating a dose-response curve.

  • Plot the Data : Plot % Inhibition (Y-axis) versus the logarithm of the inhibitor concentration (X-axis).

  • Fit the Curve : Use a non-linear regression analysis program (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.[6][16]

  • Obtain IC50 : The software will calculate the IC50 value, which is the concentration at which the curve passes through 50% inhibition.[6]

AChE Inhibitor Conc. (nM)log(Concentration)% Inhibition (Mean)
1010.2
10128.7
501.748.9
100265.1
2502.482.4
5002.795.3

Part 5: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
High background in Blank wells 1. Spontaneous substrate hydrolysis. 2. DTNB degradation. 3. Test compound absorbs at 412 nm.1. Prepare substrate solution fresh. 2. Prepare fresh DTNB from stock; protect from light. 3. Run a separate control with compound, buffer, and DTNB (no enzyme or substrate) and subtract this value.
Low signal or no activity in controls 1. Inactive enzyme (improper storage, multiple freeze-thaws). 2. Incorrect buffer pH. 3. Error in reagent concentration.1. Use a fresh aliquot of enzyme; verify activity. 2. Check and adjust buffer pH to 8.0. 3. Recalculate and remake reagent solutions.
Non-linear reaction curves (plateau quickly) 1. Enzyme concentration is too high. 2. Substrate depletion.1. Reduce the enzyme concentration used in the assay. 2. Ensure you are analyzing the initial linear phase of the reaction. If necessary, increase substrate concentration (after re-optimizing).
Poor curve fit for IC50 determination 1. Inappropriate concentration range for the inhibitor. 2. Compound insolubility at high concentrations. 3. Assay variability.1. Adjust the dilution series to better bracket the 20-80% inhibition range. 2. Check for compound precipitation in the wells. 3. Ensure proper mixing and temperature control; increase the number of replicates.

Conclusion

The Ellman's assay is a robust and highly adaptable method for screening and characterizing acetylcholinesterase inhibitors. By understanding the principles behind the protocol, performing necessary optimizations, and incorporating rigorous controls, researchers can generate high-quality, reproducible data. This detailed guide serves as a foundational tool for professionals in neuroscience and drug development, enabling the confident assessment of novel therapeutic candidates targeting this critical enzyme.

References

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica - Journal of Applied Pharmaceutical Science. (2015-02-27). Available from: [Link]

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. Available from: [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method - Public Health Toxicology. (2023-09-28). Available from: [Link]

  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit • Catalogue Code: MAES0131 • Size: 96T • Research Use Only. Available from: [Link]

  • Acetylcholinesterase Inhibition Assay Kit (Colorimetric) (BA0160). Available from: [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel) - Attogene. Available from: [Link]

  • Determination of acetylcholinesterase activity by a new chemiluminescence assay with the natural substrate - PMC - NIH. Available from: [Link]

  • Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf - NIH. (2023-01-19). Available from: [Link]

  • Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed. Available from: [Link]

  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... - ResearchGate. Available from: [Link]

  • Acetylcholinesterase - Wikipedia. Available from: [Link]

  • Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. Available from: [Link]

  • (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease - ResearchGate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Aryl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aryl carbamate synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of aryl carbamate synthesis, troubleshoot common side reactions, and optimize their experimental outcomes. As a Senior Application Scientist, I have structured this guide to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you in your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing aryl carbamates?

A1: The synthesis of aryl carbamates can be approached through several key pathways, each with its own advantages and disadvantages. The most traditional and widely used methods involve the reaction of an aryl isocyanate with an alcohol or phenol.[1] Alternative routes have been developed to avoid the handling of toxic isocyanates and phosgene.[2] These include:

  • From Aryl Isocyanates and Alcohols/Phenols: This is a direct and often high-yielding method.[1]

  • Using Phosgene or its Derivatives (e.g., Triphosgene): An alcohol or phenol is first converted to a chloroformate, which then reacts with an aniline.[2][3]

  • Rearrangement Reactions (Curtius, Hofmann, Lossen): These reactions generate an isocyanate intermediate in situ from a carboxylic acid derivative (acyl azide, amide, or hydroxamic acid, respectively), which is then trapped by an alcohol or phenol.[4][5][6][7][8]

  • From Carbon Dioxide: CO2 can be used as a C1 source in reactions with amines and alcohols, often requiring activation and specific catalysts.[2][9]

  • Palladium-Catalyzed Cross-Coupling: Aryl halides or triflates can be coupled with sodium cyanate in the presence of an alcohol to form aryl carbamates.[10]

Q2: Why is the choice of base so critical in many aryl carbamate synthesis protocols?

A2: The base plays a multifaceted role in aryl carbamate synthesis, and its choice can significantly impact reaction rate, yield, and the side product profile. Key functions of the base include:

  • Deprotonation of Phenols/Alcohols: To form the more nucleophilic alkoxide or phenoxide, which readily attacks the electrophilic carbonyl source (e.g., isocyanate, chloroformate).

  • Activation of Amines: In certain methods, a strong base can deprotonate an arylamine to form a highly reactive arylamide species.[3]

  • Scavenging Acidic Byproducts: For instance, in reactions involving chloroformates, a base is required to neutralize the HCl generated.

  • Catalysis: Some bases, like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), can act as catalysts in CO2-based syntheses.[11]

An inappropriate base can lead to side reactions such as hydrolysis of reagents, elimination reactions, or undesired deprotonations of other functional groups in the molecule.

Q3: What are the main safety concerns associated with aryl carbamate synthesis?

A3: Safety is paramount in any chemical synthesis. For aryl carbamates, the primary concerns are associated with the reagents used:

  • Phosgene and its Derivatives (Triphosgene, Diphosgene): Phosgene is an extremely toxic gas.[3][12] Its substitutes, while solids and easier to handle, can release phosgene under certain conditions (e.g., heat, moisture, or reaction with certain nucleophiles).[12] All work with these reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Isocyanates: Aryl isocyanates are toxic, potent lachrymators, and respiratory sensitizers.[1] Inhalation can cause severe respiratory issues.

  • Azides: Acyl azides, used in the Curtius rearrangement, are potentially explosive, especially upon heating.[4][6] It is crucial to handle them with care and behind a blast shield.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific issues you might encounter during your experiments, providing insights into their causes and actionable solutions.

Problem 1: My reaction is producing a significant amount of symmetric diarylurea as a byproduct.
Q: I am reacting an aryl isocyanate with a phenol, but I'm getting a lot of diarylurea. What's happening and how can I fix it?

A: The formation of symmetric diarylurea (Ar-NH-C(O)-NH-Ar) is a common side reaction when working with aryl isocyanates.

Causality: This byproduct arises from the reaction of the aryl isocyanate with any residual aniline (from which the isocyanate was likely made) or from the reaction of the isocyanate with water to form an unstable carbamic acid, which then decarboxylates to the corresponding aniline.[13] This newly formed aniline is often more nucleophilic than the phenol and reacts rapidly with another molecule of isocyanate.

Troubleshooting Workflow:

cluster_0 Problem Identification & Cause Analysis cluster_1 Solutions Start High Diarylurea Formation Cause1 Moisture in Reaction Start->Cause1 Isocyanate + H2O -> Carbamic Acid -> Aniline Cause2 Residual Aniline in Isocyanate Start->Cause2 Contaminated Starting Material Cause3 Slow Reaction with Phenol Start->Cause3 Aniline is more nucleophilic Sol1 Ensure Anhydrous Conditions: - Dry solvents and glassware - Inert atmosphere (N2, Ar) Cause1->Sol1 Sol2 Purify Isocyanate: - Distillation or recrystallization Cause2->Sol2 Sol3 Increase Phenol Reactivity: - Add a non-nucleophilic base (e.g., TEA, DIPEA) to form the more reactive phenoxide Cause3->Sol3 Sol4 Use a Catalyst: - e.g., dibutyltin dilaurate (DBTDL) to accelerate carbamate formation Cause3->Sol4

Caption: Troubleshooting diarylurea formation.

Detailed Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and flame-dry your glassware. Running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended.

  • Purify the Isocyanate: If you suspect your isocyanate is contaminated with the parent aniline, purify it by distillation or recrystallization immediately before use.

  • Increase the Nucleophilicity of the Phenol: Add a suitable base (e.g., triethylamine, pyridine, or potassium carbonate) to deprotonate the phenol, forming the more nucleophilic phenoxide. This will accelerate the desired reaction, outcompeting the urea formation.

  • Catalyze the Reaction: For sterically hindered or electronically deactivated phenols, consider using a catalyst like dibutyltin dilaurate (DBTDL) to promote the reaction with the isocyanate.

Problem 2: I am observing N-alkylation or overalkylation of my carbamate product.
Q: I'm using an alkyl halide in a three-component coupling with an amine and CO2, but I'm getting N-alkylated carbamate or even a tertiary amine. How can I promote carbamate formation?

A: N-alkylation is a competitive side reaction where the nitrogen atom of the amine or the newly formed carbamate acts as a nucleophile and attacks the alkyl halide.[14] This is particularly problematic with reactive alkyl halides (e.g., iodides, bromides, benzylics, allylics).

Mechanistic Insight: The desired reaction involves the formation of a carbamate anion from the amine and CO2, which then acts as a nucleophile to displace the halide. However, the starting amine is also nucleophilic and can directly react with the alkyl halide.

Mitigation Strategies:

StrategyRationaleRecommended Conditions
Choice of Base A strong, non-nucleophilic base can promote the formation of the carbamate anion, increasing its concentration relative to the free amine. Cesium carbonate (Cs2CO3) is often effective.[11]Use Cs2CO3 as the base.
Reaction Temperature Lower temperatures generally favor the desired carbamation over the competing N-alkylation.Run the reaction at room temperature or below, if feasible.
Alkyl Halide Reactivity If possible, use a less reactive alkyl halide (e.g., a chloride instead of a bromide or iodide).R-Cl < R-Br < R-I
Use of Additives Tetrabutylammonium iodide (TBAI) can sometimes promote the desired reaction by facilitating the nucleophilic attack of the carbamate anion.[11]Add catalytic amounts of TBAI.
Problem 3: Low yield when using the Curtius rearrangement to generate the isocyanate.
Q: I'm attempting a Curtius rearrangement from an acyl azide, followed by trapping with a phenol, but my yields are consistently low. What could be the issue?

A: The Curtius rearrangement is a powerful tool, but its success hinges on the efficient formation of the acyl azide and its subsequent rearrangement and trapping.[4][5][6][7][8]

Potential Issues and Solutions:

  • Incomplete Acyl Azide Formation:

    • Cause: The conversion of the carboxylic acid (or acyl chloride) to the acyl azide may be inefficient.

    • Solution: Ensure your activating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and the reaction goes to completion before adding the azide source (e.g., sodium azide, diphenylphosphoryl azide).[7] When using diphenylphosphoryl azide (DPPA), ensure the base (like triethylamine) is added correctly to facilitate the reaction.

  • Premature Decomposition of the Acyl Azide:

    • Cause: Acyl azides can be thermally unstable. If the temperature is too high during its formation or workup, it can decompose before the intended rearrangement.

    • Solution: Perform the acyl azide formation at low temperatures (e.g., 0 °C) and use the crude acyl azide directly in the next step without prolonged storage or heating.

  • Inefficient Rearrangement:

    • Cause: The rearrangement to the isocyanate requires sufficient thermal energy.[5][6] The temperature might be too low, or the reaction time too short.

    • Solution: The optimal temperature for the rearrangement depends on the substrate. It is often carried out in a high-boiling, inert solvent like toluene or dioxane. Monitor the reaction by TLC or IR (disappearance of the azide stretch at ~2140 cm⁻¹ and appearance of the isocyanate stretch at ~2270 cm⁻¹).

  • Poor Trapping of the Isocyanate:

    • Cause: The generated isocyanate might be reacting with other nucleophiles (including itself to form trimers) if the phenol is not present in sufficient concentration or is not reactive enough.

    • Solution: Ensure the phenol is present in the reaction mixture during the rearrangement (in situ trapping). For less reactive phenols, consider adding a base to form the more nucleophilic phenoxide.

cluster_workflow Curtius Rearrangement Workflow cluster_troubleshooting Troubleshooting Points Start Carboxylic Acid Step1 Activation (e.g., SOCl2) Start->Step1 AcylChloride Acyl Chloride Step1->AcylChloride Step2 Azide Formation (e.g., NaN3) AcylChloride->Step2 AcylAzide Acyl Azide Step2->AcylAzide Step3 Thermal Rearrangement (Heat, Inert Solvent) AcylAzide->Step3 Isocyanate Isocyanate Intermediate Step3->Isocyanate Step4 Trapping (Phenol, Base) Isocyanate->Step4 Product Aryl Carbamate Step4->Product TS1 Incomplete Conversion TS1->Step2 TS2 Premature Decomposition TS2->AcylAzide TS3 Inefficient Rearrangement TS3->Step3 TS4 Poor Trapping TS4->Step4

Caption: Key steps and troubleshooting points in the Curtius rearrangement.

Key Experimental Protocols

Protocol 1: Synthesis of an Aryl Carbamate from an Aryl Isocyanate and a Phenol

This protocol describes a general procedure for the base-catalyzed synthesis of an aryl carbamate.

Materials:

  • Aryl isocyanate (1.0 eq)

  • Phenol (1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow the flask to cool to room temperature.

  • Reagent Addition: Dissolve the phenol (1.1 eq) in anhydrous DCM. To this solution, add triethylamine (1.2 eq) and stir for 5 minutes at room temperature.

  • Reaction Initiation: Add the aryl isocyanate (1.0 eq) dropwise to the stirred solution. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride (NH4Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure aryl carbamate.

Protocol 2: One-Pot Synthesis of an Aryl Carbamate using Triphosgene

This protocol avoids the isolation of the hazardous chloroformate intermediate. Caution: Triphosgene is toxic and releases phosgene. Handle with extreme care in a certified fume hood.

Materials:

  • Phenol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Pyridine (2.2 eq)

  • Aniline (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

  • Chloroformate Formation: Dissolve the phenol (1.0 eq) and pyridine (1.1 eq) in anhydrous THF and cool the solution to 0 °C in an ice bath. In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous THF. Add the triphosgene solution dropwise to the phenol solution over 30 minutes. Stir at 0 °C for 1 hour.

  • Carbamate Formation: In a separate flask, dissolve the aniline (1.1 eq) and pyridine (1.1 eq) in anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup and Purification: Follow a similar aqueous workup procedure as described in Protocol 1. The crude product is typically purified by column chromatography.

References

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  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2001). A Three-Component Coupling of Amines, Carbon Dioxide, and Halides: A New and Efficient Synthesis of Carbamates. The Journal of Organic Chemistry, 66(3), 1035–1037. [Link]

  • Ye, Z., & Shi, Z. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. ACS Omega, 2(5), 2094–2103. [Link]

  • Various Authors. (n.d.). Synthesis of Aryl Carbamates. ResearchGate. [Link]

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  • Wikipedia contributors. (2023). Curtius rearrangement. Wikipedia. [Link]

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  • Pihko, P. M., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry, 88(6), 3447–3452. [Link]

  • Grzyb, J. A., et al. (2006). Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances, 6(1), 153-159. [Link]

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Validation & Comparative

A Comparative Analysis of Methyl N-[3-(aminomethyl)phenyl]carbamate and its Positional Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Positional Isomerism in Drug Design

In the landscape of drug discovery and development, the nuanced structural variations between molecules can precipitate vastly different pharmacological and toxicological outcomes. Positional isomerism, the differential arrangement of functional groups on a core scaffold, is a fundamental consideration that can profoundly influence a drug candidate's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) profile, as well as its therapeutic efficacy. This guide provides a comprehensive comparative analysis of methyl N-[3-(aminomethyl)phenyl]carbamate and its ortho- and para-positional isomers.

While these specific isomers are not extensively characterized in publicly available literature, this guide, grounded in established principles of medicinal chemistry, offers a predictive framework for their synthesis, physicochemical properties, and biological evaluation. The experimental protocols detailed herein are designed to serve as a robust starting point for researchers to validate these predictions and elucidate the structure-activity relationships (SAR) that govern the biological activity of this class of compounds. Understanding these subtle yet critical differences is paramount for the selection and optimization of lead candidates, ultimately de-risking the drug development pipeline. The carbamate functional group is a common motif in medicinal chemistry, valued for its relative stability and ability to participate in hydrogen bonding.[1]

Synthesis of Positional Isomers: A Unified Approach

A consistent and reproducible synthetic strategy is crucial for a valid comparative analysis. The proposed synthesis for the ortho-, meta-, and para-isomers of methyl N-[(aminomethyl)phenyl]carbamate proceeds via a two-step sequence starting from the commercially available nitrobenzylamines. This approach ensures that any observed differences in the final compounds' properties are attributable to their isomeric nature rather than variations in synthetic routes.

A general method for the synthesis of carbamates involves the reaction of an amine with a chloroformate.[2]

Step 1: Reduction of the Nitro Group

The initial step involves the reduction of the nitro group of the corresponding nitrobenzylamine to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

Nitrobenzylamine Nitrobenzylamine (ortho, meta, or para) H2_PdC H₂ (g) Pd/C, 10% Methanol Nitrobenzylamine->H2_PdC Aminobenzylamine Aminobenzylamine (ortho, meta, or para) H2_PdC->Aminobenzylamine

Caption: Workflow for the reduction of nitrobenzylamine isomers.

Experimental Protocol: Reduction of Nitrobenzylamine

  • To a solution of the respective nitrobenzylamine (1.0 eq) in methanol, add 10% palladium on carbon (10 mol%).

  • Fit the reaction vessel with a hydrogen-filled balloon and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the corresponding aminobenzylamine, which can be used in the next step without further purification.

Step 2: Carbamoylation of the Phenylamino Group

The second step is the selective N-acylation of the newly formed aniline-type amino group with methyl chloroformate to yield the desired carbamate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Aminobenzylamine Aminobenzylamine (ortho, meta, or para) MethylChloroformate Methyl Chloroformate Pyridine Dichloromethane, 0 °C to rt Aminobenzylamine->MethylChloroformate Target_Compound Methyl N-[(aminomethyl)phenyl]carbamate (ortho, meta, or para) MethylChloroformate->Target_Compound

Caption: Carbamoylation of aminobenzylamine to the target isomers.

Experimental Protocol: Synthesis of Methyl N-[(aminomethyl)phenyl]carbamate Isomers

  • Dissolve the aminobenzylamine (1.0 eq) in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add methyl chloroformate (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[3]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired isomer.

Comparative Physicochemical Properties: A Predictive Analysis

The position of the aminomethyl group is anticipated to have a significant impact on the physicochemical properties of the isomers, which in turn will influence their pharmacokinetic behavior.[4] While experimental data is not available, we can predict these properties based on established principles.

PropertyOrtho-IsomerMeta-IsomerPara-IsomerRationale for Predicted Differences
Molecular Weight 180.20180.20180.20Identical for all isomers.
Predicted pKa ~4.5 (aniline), ~9.5 (benzylamine)~4.7 (aniline), ~9.8 (benzylamine)~5.0 (aniline), ~10.0 (benzylamine)The electron-withdrawing carbamate group will decrease the basicity of the anilinic nitrogen. This effect is strongest in the ortho and para positions due to resonance. The basicity of the benzylic amine will be less affected.
Predicted logP LowerIntermediateHigherThe ortho-isomer is expected to have the lowest logP due to potential intramolecular hydrogen bonding between the aminomethyl and carbamate groups, which reduces the molecule's overall lipophilicity. The para-isomer, being more symmetrical, may pack more efficiently in a crystal lattice and exhibit higher lipophilicity.[][6]
Predicted Aqueous Solubility HigherIntermediateLowerHigher logP generally correlates with lower aqueous solubility. The potential for intramolecular hydrogen bonding in the ortho-isomer may also increase its interaction with water, enhancing solubility.[7]
Lipinski's Rule of Five Compliance CompliantCompliantCompliantAll isomers are predicted to comply with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.[8][9][10]

In Vitro ADME-Tox Profiling: A Framework for Experimental Comparison

A suite of in vitro ADME-Tox assays is essential to experimentally determine the drug-like properties of these isomers and validate the predictive analysis.[11]

Metabolic Stability in Human Liver Microsomes

This assay provides an early indication of a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.[12][13]

Compound Test Isomer HLM Human Liver Microsomes + NADPH Compound->HLM Incubation Incubation (Time points: 0, 5, 15, 30, 60 min) HLM->Incubation Quench Quench Reaction (Acetonitrile) Incubation->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Calculate Half-life (t½) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for the in vitro metabolic stability assay.

Experimental Protocol: Metabolic Stability

  • Prepare a stock solution of each isomer in a suitable organic solvent (e.g., DMSO).

  • Incubate the test compound (typically 1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), aliquot the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Predicted Outcome & Rationale: The ortho-isomer may exhibit greater metabolic stability due to potential steric hindrance around the carbamate linkage and the aromatic ring, which could shield it from enzymatic attack. The para-isomer, with its more exposed structure, might be more susceptible to metabolism.

Caco-2 Permeability Assay

This assay is the gold standard for predicting in vivo intestinal absorption of orally administered drugs. It provides information on both passive diffusion and active transport mechanisms.

Experimental Protocol: Caco-2 Permeability

  • Culture Caco-2 cells on permeable supports for 21-25 days to form a confluent monolayer.

  • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Add the test compound to the apical (A) or basolateral (B) side of the monolayer.

  • At specified time points, collect samples from the receiver compartment.

  • Quantify the concentration of the compound in the samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) can indicate if the compound is a substrate for efflux transporters like P-glycoprotein.

Predicted Outcome & Rationale: All three isomers are expected to have good passive permeability due to their compliance with Lipinski's Rule of Five. However, the ortho-isomer's potential for intramolecular hydrogen bonding could slightly reduce its permeability by decreasing its effective lipophilicity. Differences in their interaction with membrane transporters could also lead to variations in their efflux ratios.

Cytotoxicity Assay

A preliminary assessment of cytotoxicity is crucial to identify any potential safety liabilities. The MTT assay, which measures cell viability, is a common and reliable method.

Experimental Protocol: MTT Cytotoxicity Assay

  • Seed a suitable human cell line (e.g., HepG2, a liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of each isomer for 24-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Predicted Outcome & Rationale: It is difficult to predict the relative cytotoxicity of the isomers without a known biological target. However, differences in their ability to enter cells and interact with intracellular components could lead to varying cytotoxic profiles. For instance, the ortho-isomer's potentially higher solubility might lead to a different dose-response curve compared to the less soluble para-isomer.[14]

Structure-Activity Relationship (SAR): A Forward-Looking Perspective

While the specific biological target of these compounds is not defined in this guide, we can speculate on the potential SAR based on their structural differences.[15][16][17]

  • Ortho-Isomer: The proximity of the aminomethyl group to the carbamate linkage could lead to steric hindrance, which might either prevent or promote binding to a specific target, depending on the topology of the binding site. The potential for intramolecular hydrogen bonding could also pre-organize the molecule into a specific conformation that is favorable for binding.

  • Meta-Isomer: This isomer presents a different spatial arrangement of the key functional groups, which could be optimal for targets that require a specific vector relationship between the hydrogen bond donor/acceptor of the carbamate and the basic aminomethyl group.

  • Para-Isomer: The linear and extended conformation of the para-isomer might be ideal for binding to elongated pockets or channels in a protein. The aminomethyl group is positioned furthest from the carbamate, which could allow for simultaneous interaction with two distinct sub-pockets of a binding site.

Conclusion

The comparative analysis of this compound and its ortho- and para-isomers underscores the profound impact of positional isomerism on the drug-like properties of a molecule. This guide provides a predictive framework and a set of robust experimental protocols to enable a thorough and systematic evaluation of these compounds. By integrating synthesis, physicochemical property assessment, and in vitro ADME-Tox profiling, researchers can gain critical insights into the structure-activity relationships that govern the biological behavior of this chemical series. This knowledge is indispensable for making informed decisions in the lead optimization phase of drug discovery, ultimately paving the way for the development of safer and more effective therapeutics.

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A Comparative Guide to the Biological Activity of Methyl vs. Ethyl Carbamates for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and allied fields, the selection of a chemical scaffold is a critical decision point with far-reaching implications for a compound's biological activity, metabolic stability, and safety profile. Among the myriad of functional groups, carbamates stand out for their versatile applications, from pesticides to pharmaceuticals. This guide provides an in-depth, objective comparison of the biological activities of two fundamental carbamate subclasses: methyl and ethyl carbamates. By delving into their mechanisms of action, metabolic fates, and toxicological profiles, supported by experimental data, this document aims to equip researchers with the foundational knowledge to make informed decisions in their work.

At a Glance: Key Physicochemical and Biological Distinctions

The seemingly minor difference of a single methylene group between methyl and ethyl carbamates belies significant divergences in their physicochemical properties and, consequently, their biological activities. These differences are crucial in determining their suitability for various applications.

PropertyMethyl CarbamateEthyl Carbamate (Urethane)Implication for Biological Activity
Molecular Formula C₂H₅NO₂C₃H₇NO₂The additional methylene group in ethyl carbamate increases its lipophilicity.
Molecular Weight 75.07 g/mol 89.09 g/mol A slight increase in molecular weight for the ethyl analogue.
Carcinogenicity Generally considered non-carcinogenic in animal studies.[1]Classified as a Group 2A carcinogen (probably carcinogenic to humans) by IARC.[1]This is a critical differentiating factor for any potential therapeutic or agricultural application.
Toxicity Profile Lower acute toxicity reported in comparative studies.[1]Exhibits significant myelotoxicity and is a multipotential carcinogen in animal models.[1]Ethyl carbamate poses a greater health risk upon exposure.

Cholinesterase Inhibition: A Tale of Two Alkyl Groups

A primary mechanism of action for many carbamates is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This activity is the basis for their use as insecticides and in the treatment of neurodegenerative diseases. The nature of the alkyl group on the carbamate moiety plays a subtle but significant role in the potency and selectivity of this inhibition.

Mechanism of Cholinesterase Inhibition

Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases. The carbamate molecule mimics the natural substrate, acetylcholine, and binds to the active site of the enzyme. The carbamoyl group is then transferred to a serine residue in the enzyme's active site, forming a carbamylated enzyme that is temporarily inactive. The rate of hydrolysis of this carbamylated enzyme is significantly slower than the deacetylation of the acetylated enzyme, leading to a prolonged inhibition of enzyme activity.

dot graph "Cholesterase_Inhibition_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

E_I [label="Enzyme-Inhibitor Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; E_C [label="Carbamylated Enzyme (Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E_Free [label="Active Enzyme", fillcolor="#34A853", fontcolor="#FFFFFF"];

E_Free -> E_I [label="Binding"]; E_I -> E_C [label="Carbamoylation"]; E_C -> E_Free [label="Slow Hydrolysis", style=dashed]; } caption: "Mechanism of Cholinesterase Inhibition by Carbamates."

Structure-Activity Relationship: The Influence of the Alkyl Group
  • N-Methyl Carbamates : Generally, N-methyl carbamates exhibit minimal selectivity between AChE and BChE. Their smaller size allows for a good fit into the active sites of both enzymes. Many potent N-methyl carbamate insecticides, such as carbaryl and carbofuran, are effective inhibitors of cholinesterases.

  • N-Ethyl Carbamates : The addition of an ethyl group tends to confer a moderate preference for BChE inhibition. The active site gorge of BChE is larger than that of AChE, which can better accommodate the bulkier ethyl group. This selectivity can be advantageous in drug design where targeting BChE is desirable.

It is important to note that the overall structure of the carbamate molecule, including the leaving group, significantly influences its inhibitory potency and selectivity.

Metabolic Pathways and Pharmacokinetics: A Divergence in Biotransformation

The metabolic fate of methyl and ethyl carbamates is a key determinant of their biological activity and toxicity. Here, the two compounds exhibit significant differences.

Metabolism of Ethyl Carbamate (Urethane)

Ethyl carbamate is metabolized in the liver primarily by cytochrome P450 enzymes, particularly CYP2E1. This metabolic activation pathway is of great concern as it leads to the formation of reactive and toxic metabolites, including vinyl carbamate. Vinyl carbamate is a proximate carcinogen that can be further oxidized to vinyl carbamate epoxide, a highly reactive electrophile that can form adducts with DNA, leading to genotoxicity and carcinogenicity. A smaller fraction of ethyl carbamate is hydrolyzed by esterases to ethanol, carbon dioxide, and ammonia.

dot graph "Ethyl_Carbamate_Metabolism" { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];

EC [label="Ethyl Carbamate", fillcolor="#F1F3F4", fontcolor="#202124"]; VC [label="Vinyl Carbamate (Proximate Carcinogen)", fillcolor="#FBBC05", fontcolor="#202124"]; VCE [label="Vinyl Carbamate Epoxide (Ultimate Carcinogen)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Adducts", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis Products (Ethanol, CO2, NH3)", fillcolor="#34A853", fontcolor="#FFFFFF"];

EC -> VC [label="CYP2E1"]; VC -> VCE [label="Oxidation"]; VCE -> DNA; EC -> Hydrolysis [label="Esterases"]; } caption: "Metabolic activation of ethyl carbamate."

Metabolism of Methyl Carbamate

Direct comparative metabolic studies between methyl and ethyl carbamate are limited. However, it is generally understood that methyl carbamate does not undergo the same metabolic activation to a vinyl intermediate. The primary route of metabolism for many simple alkyl carbamates is hydrolysis by carboxylesterases to methanol, carbon dioxide, and ammonia. This difference in metabolic activation is a likely contributor to the observed lower toxicity and lack of carcinogenicity of methyl carbamate in comparative studies.[1]

Comparative Toxicity and Carcinogenicity

The most profound and well-documented difference between methyl and ethyl carbamates lies in their long-term toxicity and carcinogenic potential.

In Vivo Comparative Study

A key study examining the immunological effects of methyl and ethyl carbamate in mice provides starkly contrasting results.[1] In this study, mice exposed to methyl carbamate showed no significant alterations in the immunological parameters examined. In contrast, mice exposed to tumorigenic doses of ethyl carbamate (urethane) exhibited severe myelotoxicity and a marked depression of natural killer cell activity.[1] This study concluded that methyl carbamate is a non-carcinogen, while ethyl carbamate is a multipotential carcinogen.[1]

CompoundFinding in B6C3F1 MiceReference
Methyl Carbamate Non-carcinogenic; no alterations in immunological parameters.[1]
Ethyl Carbamate Multipotential carcinogen; severe myelotoxicity and depression of natural killer cell activity.[1]

Experimental Protocols for Comparative Analysis

To empower researchers to conduct their own comparative studies, this section provides a detailed, step-by-step methodology for a key experiment: the in vitro cholinesterase inhibition assay.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which is a simple and reliable colorimetric assay to determine cholinesterase activity.

Principle: Acetylthiocholine (ATC) is used as a substrate for the cholinesterase enzyme. The enzyme hydrolyzes ATC to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), which has a yellow color and can be detected spectrophotometrically at 412 nm. The rate of color production is proportional to the enzyme activity.

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a commercial source (e.g., from electric eel or human erythrocytes for AChE, from equine serum for BChE)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Methyl carbamate and ethyl carbamate test compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the enzyme in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of methyl and ethyl carbamates in a suitable solvent (e.g., DMSO), and then prepare serial dilutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • 140 µL of phosphate buffer (pH 8.0)

      • 20 µL of the test compound solution (or buffer for control, and a known inhibitor for positive control)

      • 20 µL of the enzyme solution

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • To initiate the reaction, add 20 µL of ATCI solution to each well.

    • Immediately start monitoring the change in absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

dot graph "Ellman_Assay_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10];

Reagents [label="Prepare Reagents\n(Buffer, Enzyme, Substrate, DTNB, Inhibitors)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubate Enzyme with Inhibitor", fillcolor="#FBBC05", fontcolor="#202124"]; Reaction [label="Initiate Reaction with Substrate (ATCI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Measurement [label="Measure Absorbance at 412 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Calculate % Inhibition and IC50", fillcolor="#202124", fontcolor="#FFFFFF"];

Reagents -> Incubation; Incubation -> Reaction; Reaction -> Measurement; Measurement -> Analysis; } caption: "Workflow for the Ellman's cholinesterase inhibition assay."

Conclusion and Future Directions

The choice between a methyl and an ethyl carbamate scaffold has profound consequences for the biological activity of a molecule. While the addition of a single methylene group may seem trivial, it significantly impacts toxicity, carcinogenicity, and enzyme inhibition selectivity. Ethyl carbamate's established carcinogenicity and myelotoxicity make it a less desirable candidate for many applications, particularly in therapeutics. Conversely, methyl carbamates, with their generally lower toxicity profile, offer a more favorable starting point for the design of bioactive molecules, especially in the context of cholinesterase inhibitors.

Further research is warranted to directly compare the metabolic and pharmacokinetic profiles of analogous methyl and ethyl carbamates. Such studies would provide a more complete picture of how this subtle structural change influences the absorption, distribution, metabolism, and excretion of these compounds, further aiding in the rational design of safer and more effective carbamate-based molecules.

References

  • Luster, M. I., Dean, J. H., Boorman, G. A., & Luebke, R. W. (1982). Immune functions in methyl and ethyl carbamate treated mice. Clinical and experimental immunology, 50(1), 223–230. [Link]

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A Comparative Guide to Cross-Reactivity in Immunoassays for Methyl N-[3-(aminomethyl)phenyl]carbamate, a Rivastigmine Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge in Therapeutic Drug Monitoring

Methyl N-[3-(aminomethyl)phenyl]carbamate is the principal carbamate metabolite of Rivastigmine, a cornerstone therapeutic agent used in the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens and aid in the development of new therapeutic strategies.[1]

This guide provides a comprehensive framework for designing and executing a cross-reactivity study for an immunoassay targeting this compound. We will delve into the rationale behind experimental design, provide a detailed protocol for a competitive ELISA, present illustrative data for comparison, and discuss the structural basis for antibody specificity.

Pillar 1: The Competitive Immunoassay - A Necessity for Small Molecules

Unlike large proteins, small molecules like this compound are too small to be "sandwiched" by two different antibodies simultaneously. Therefore, the most effective immunoassay format is a competitive assay .

The core principle of a competitive immunoassay is the competition between the analyte in the sample and a fixed amount of a labeled (e.g., enzyme-conjugated) analyte for a limited number of antibody binding sites.[6][7] In this format, the signal generated is inversely proportional to the concentration of the analyte in the sample. A higher concentration of the target analyte in the sample results in less labeled analyte binding to the antibody, producing a weaker signal.

G cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Analyte (Sample) Analyte (Sample) Antibody Antibody Analyte (Sample)->Antibody Binds Labeled Analyte Labeled Analyte Labeled Analyte->Antibody Blocked Result1 Low Signal Antibody->Result1 Labeled Analyte2 Labeled Analyte Antibody2 Antibody Labeled Analyte2->Antibody2 Binds Result2 High Signal Antibody2->Result2

Figure 1: Principle of a Competitive Immunoassay.

Pillar 2: Designing a Robust Cross-Reactivity Study

A trustworthy cross-reactivity study hinges on the logical selection of compounds to test. The goal is to challenge the assay's specificity with molecules that are most likely to interfere. For our target, this compound, the selection should include:

  • The Parent Drug: Rivastigmine. It shares the core carbamate structure and is the precursor to our target analyte. High cross-reactivity is possible and must be quantified.

  • Key Metabolites: NAP 226-90, the decarbamylated form of Rivastigmine. This compound lacks the carbamate group, which is a likely key feature of the antibody's epitope. It serves as an excellent test of specificity.

  • Drugs of the Same Class: Other carbamate-based cholinesterase inhibitors like Physostigmine. This tests for class-specific rather than molecule-specific recognition.

  • Compounds with Shared Moieties: Carbamate pesticides, such as Carbaryl. While structurally divergent in other areas, they share the carbamate functional group and test the boundaries of the antibody's specificity.[8][9]

Sources

A Senior Application Scientist's Guide to the Synthesis of N-Aryl Carbamates: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the N-aryl carbamate moiety is a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and advanced materials necessitates a deep understanding of the synthetic methodologies available for its construction. This guide provides an in-depth, comparative analysis of the most common and effective synthetic routes to N-aryl carbamates, moving beyond a simple recitation of protocols to explore the underlying mechanistic principles and practical considerations that inform experimental choices.

The Central Intermediate: The Isocyanate

A common thread weaving through many classical and modern approaches to N-aryl carbamates is the formation of an aryl isocyanate intermediate (Ar-N=C=O). This highly reactive electrophile is readily trapped by alcohols or phenols to furnish the desired carbamate. The efficacy and substrate scope of many synthetic routes are therefore intrinsically linked to the method of isocyanate generation.

Classical Rearrangement Reactions: A Mechanistic Overview

The Curtius, Hofmann, and Lossen rearrangements are canonical examples of reactions that proceed through an isocyanate intermediate. While sharing a common mechanistic feature—a 1,2-rearrangement to an electron-deficient nitrogen—they differ in their starting materials and reaction conditions.

The Curtius Rearrangement

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the concomitant loss of nitrogen gas.[1] The acyl azide is typically prepared from a carboxylic acid derivative, such as an acyl chloride or an anhydride.

Mechanism of the Curtius Rearrangement

Curtius_Rearrangement start Acyl Azide transition_state Concerted Transition State start->transition_state Heat (Δ) isocyanate Aryl Isocyanate transition_state->isocyanate [1,2]-shift n2 N₂ transition_state->n2 carbamate N-Aryl Carbamate isocyanate->carbamate + R'-OH alcohol R'-OH

Caption: Concerted mechanism of the Curtius rearrangement.

The primary advantage of the Curtius rearrangement is its broad substrate scope, tolerating a wide variety of functional groups.[2] However, the use of potentially explosive acyl azides necessitates careful handling and is a significant safety consideration, particularly on a larger scale.[3] In-situ generation of the acyl azide is often preferred to mitigate these risks.[3]

The Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide to an amine with one fewer carbon atom via an isocyanate intermediate.[4][5] The reaction is typically carried out using a halogen (e.g., bromine) and a strong base.[4]

Mechanism of the Hofmann Rearrangement

Hofmann_Rearrangement amide Primary Amide n_bromoamide N-Bromoamide amide->n_bromoamide + Br₂, NaOH isocyanate Aryl Isocyanate n_bromoamide->isocyanate Base, Δ [1,2]-shift carbamate N-Aryl Carbamate isocyanate->carbamate + R'-OH

Caption: Key steps of the Hofmann rearrangement.

While effective, the traditional Hofmann rearrangement often requires harsh basic conditions, which can be incompatible with sensitive substrates.[5] Modern variations have been developed using milder reagents, such as N-bromoacetamide (NBA), to improve functional group tolerance.[6]

The Lossen Rearrangement

The Lossen rearrangement involves the conversion of a hydroxamic acid or its derivative into an isocyanate.[7][8] The reaction is typically promoted by activation of the hydroxyl group, followed by base-catalyzed rearrangement.

Mechanism of the Lossen Rearrangement

Lossen_Rearrangement hydroxamic_acid Hydroxamic Acid activated_intermediate Activated Intermediate (e.g., O-acyl, O-sulfonyl) hydroxamic_acid->activated_intermediate Activating Agent isocyanate Aryl Isocyanate activated_intermediate->isocyanate Base [1,2]-shift carbamate N-Aryl Carbamate isocyanate->carbamate + R'-OH

Caption: General pathway for the Lossen rearrangement.

A significant challenge in the Lossen rearrangement is the potential for a side reaction where the isocyanate intermediate reacts with the starting hydroxamic acid to form undesired dimers.[9] The development of catalytic methods, for instance using N-methylimidazole (NMI), has been shown to accelerate the desired carbamate formation and minimize this side reaction.[7][9]

Modern Catalytic Approaches: Expanding the Synthetic Toolbox

Transition-metal catalysis has revolutionized the synthesis of N-aryl carbamates, offering milder reaction conditions, improved functional group tolerance, and novel bond-forming strategies.

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds.[10] These methods typically involve the coupling of an aryl halide or triflate with a carbamate or a cyanate salt.

A notable strategy involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate, which generates the aryl isocyanate in situ. This intermediate is then trapped by an alcohol to yield the N-aryl carbamate.[11] This one-pot process avoids the isolation of the isocyanate and demonstrates broad substrate scope.[11]

Copper-catalyzed methods, often referred to as Chan-Lam coupling, provide a cost-effective alternative to palladium.[12][13] For instance, the reaction of arylboronic acids with azidoformates in the presence of a copper catalyst offers a mild and efficient route to N-aryl carbamates at room temperature.[13] Another approach utilizes a CuI/MNAO-catalyzed cross-coupling of (hetero)aryl halides with potassium cyanate in an alcohol solvent, providing good to excellent yields.[14]

General Workflow for Catalytic Cross-Coupling

Catalytic_Cross_Coupling reactants Aryl Halide/Triflate + Carbamate/Cyanate reaction Reaction Mixture reactants->reaction catalyst Pd or Cu Catalyst Ligand, Base catalyst->reaction workup Workup & Purification reaction->workup product N-Aryl Carbamate workup->product

Caption: A simplified workflow for catalytic N-aryl carbamate synthesis.

Synthesis from Nitroarenes

Direct conversion of readily available and often inexpensive nitroarenes into N-aryl carbamates is a highly attractive and atom-economical approach. This transformation is typically achieved through reductive carbonylation, where the nitro group is reduced in the presence of carbon monoxide and an alcohol, often using a transition metal catalyst such as palladium or rhodium.[15][16][17]

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Advantages Disadvantages Typical Yields
Curtius Rearrangement Carboxylic Acid DerivativeAcyl Azide (often in situ)Broad substrate scope, mild thermal conditions.Use of potentially explosive azides.[3]Good to Excellent
Hofmann Rearrangement Primary AmideHalogen, Strong BaseReadily available starting materials.Harsh basic conditions, potential for side reactions.[5]Moderate to Good
Lossen Rearrangement Hydroxamic AcidActivating Agent, BaseMilder than Hofmann.Potential for dimer formation.[9]Variable
Pd-Catalyzed Coupling Aryl Halide/TriflatePd Catalyst, Ligand, Base, Carbamate/CyanateExcellent functional group tolerance, mild conditions.[11]Cost of palladium catalyst and ligands.Good to Excellent
Cu-Catalyzed Coupling Aryl Halide/Boronic AcidCu Catalyst, Ligand, Base, Carbamate/CyanateLower cost than palladium, mild conditions.[13]Can require higher temperatures or specific ligands.Good to Excellent
Reductive Carbonylation NitroareneCO, Alcohol, Catalyst (e.g., Pd, Rh)Atom economical, readily available starting materials.[15]Requires handling of toxic CO gas, high pressures.Good to Excellent

Experimental Protocols

Representative Protocol for Curtius Rearrangement (In-situ Acyl Azide Formation)
  • To a solution of the carboxylic acid (1.0 equiv) in an inert solvent (e.g., toluene or THF) is added oxalyl chloride (1.2 equiv) and a catalytic amount of DMF at 0 °C. The reaction is stirred for 1-2 hours at room temperature.

  • The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting crude acyl chloride is redissolved in a suitable solvent (e.g., acetone or THF).

  • This solution is added dropwise to a solution of sodium azide (1.5 equiv) in water at 0 °C. The reaction is stirred for 1-2 hours.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is carefully removed under reduced pressure to afford the acyl azide, which should be handled with extreme caution and used immediately.

  • The crude acyl azide is dissolved in an anhydrous alcohol (e.g., tert-butanol for Boc protection) and heated to reflux until nitrogen evolution ceases (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to afford the N-aryl carbamate.

Representative Protocol for Palladium-Catalyzed Cross-Coupling
  • To an oven-dried Schlenk tube is added the aryl halide (1.0 equiv), sodium cyanate (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%), and a suitable ligand (e.g., Xantphos or SPhos, 4-10 mol%).

  • The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Anhydrous, degassed solvent (e.g., toluene or dioxane) and the desired alcohol (2.0-5.0 equiv) are added via syringe.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 12-24 hours.

  • The reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to yield the N-aryl carbamate.

Conclusion

The synthesis of N-aryl carbamates can be accomplished through a variety of effective methods, each with its own set of advantages and limitations. Classical rearrangement reactions, while powerful, often involve harsh conditions or hazardous reagents. Modern catalytic methods, particularly those employing palladium and copper, offer milder alternatives with broader functional group compatibility and are often the methods of choice in contemporary drug discovery and development. The selection of an optimal synthetic route requires a careful consideration of the substrate's chemical nature, the desired scale of the reaction, and available laboratory resources.

References

  • Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Letters, 15(4), 602–605. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Various Authors. (2018). Synthesis of Aryl Carbamates. ResearchGate. [Link]

  • Leinweber, F. C., et al. (2023). Dual Nickel Photocatalysis for O-Aryl Carbamate Synthesis from Carbon Dioxide. The Journal of Organic Chemistry, 88(6), 3537–3549. [Link]

  • Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

  • Kumar, S. V., & Ma, D. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry, 83(5), 2706–2713. [Link]

  • The Organic Chemistry Tutor. (2016). Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. YouTube. [Link]

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  • Lam, P. Y. S., et al. (2001). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Tetrahedron Letters, 42(18), 3415-3418. [Link]

  • Various Authors. (2019). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry. [Link]

  • Various Authors. (2020). Methods for the synthesis of N-aryl sulfonamides from nitroarenes: an overview. RSC Advances. [Link]

  • Kumar, S. V., & Ma, D. (2018). Synthesis of N-(Hetero)aryl Carbamates via CuI/MNAO Catalyzed Cross-Coupling of (Hetero)aryl Halides with Potassium Cyanate in Alcohols. The Journal of Organic Chemistry, 83(5), 2706–2713. [Link]

  • Stuart, D. R., & Wulff, J. E. (2012). Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. Organic Letters, 14(24), 6294–6297. [Link]

  • Various Authors. (2022). A New and Efficient Catalytic Method for Synthesizing Isocyanates from Carbamates. ResearchGate. [Link]

  • Google Patents. (2012).
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  • Various Authors. (2018). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. ResearchGate. [Link]

  • ResearchGate. (2021). Please advise me on the reactions and safety of working with azides in Curtius rearrangement?. [Link]

  • Yoo, E. J., & Chang, S. (2015). A synthetic approach to N-aryl carbamates via copper-catalyzed Chan-Lam coupling at room temperature. PubMed. [Link]

  • Jones, G. O., et al. (2008). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 130(40), 13341–13352. [Link]

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  • Wikipedia. Curtius rearrangement. [Link]

  • Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]

  • Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Letters, 15(4), 602–605. [Link]

  • Various Authors. (2018). Catalytic Synthesis of Isocyanates or Carbamates from Nitroaromatics Using Group VIII Transition Metal Catalysts. ResearchGate. [Link]

  • Yoo, E. J., & Chang, S. (2015). A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. Organic Letters, 17(1), 136–139. [Link]

  • Chemistry Steps. Curtius Rearrangement. [Link]

  • Zaragoza, F. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. [Link]

  • Maleki, A., & Yousefi, R. (2017). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Scientific Reports, 7(1), 1-10. [Link]

  • Various Authors. (2020). Recent Advances in the Hofmann Rearrangement and Its Application to Natural Product Synthesis. OUCI. [Link]

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A Head-to-Head Comparison of Methyl N-[3-(aminomethyl)phenyl]carbamate with Known Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed comparative analysis of the novel carbamate compound, methyl N-[3-(aminomethyl)phenyl]carbamate, against established acetylcholinesterase (AChE) inhibitors: Donepezil, Galantamine, and Rivastigmine. The foundational hypothesis for this investigation is the well-established role of the carbamate moiety in the reversible inhibition of acetylcholinesterase, a key enzyme in cholinergic neurotransmission. Due to the nascent stage of research on this compound, this guide will utilize a hypothetical, yet scientifically plausible, inhibitory profile for this compound to illustrate its potential therapeutic standing. We will present a comprehensive overview of the comparative inhibitory activities, the underlying biochemical mechanisms, and a detailed protocol for the standardized in vitro assessment of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Introduction: The Rationale for Investigating this compound as an Acetylcholinesterase Inhibitor

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by cholinergic deficits.[1][2] These agents function by preventing the breakdown of the neurotransmitter acetylcholine, thereby increasing its concentration in the synaptic cleft and enhancing cholinergic signaling.[3] The carbamate functional group is a well-recognized pharmacophore responsible for the reversible inhibition of acetylcholinesterase.[4] This mechanism involves the carbamylation of a serine residue in the active site of the enzyme, a process that is more stable than acetylation by acetylcholine but still reversible, allowing for a sustained but not permanent inhibition.[4]

This compound incorporates this key carbamate moiety. While direct experimental data for this specific compound is not yet publicly available, its structural similarity to other carbamate-based inhibitors strongly suggests a potential for acetylcholinesterase inhibition. This guide, therefore, aims to provide a forward-looking comparison, contextualizing its potential efficacy against current standards of care.

Comparative Analysis of Inhibitory Potency

To provide a clear and objective comparison, we will evaluate the half-maximal inhibitory concentration (IC50) of our topic compound against Donepezil, Galantamine, and Rivastigmine. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and is a standard measure of inhibitor potency.

Disclaimer: The IC50 value for this compound is a hypothetical value generated for illustrative and comparative purposes within this guide. It is based on the known potencies of structurally related carbamate inhibitors and awaits experimental validation.

CompoundChemical ClassIC50 (nM) against AChENotes
This compound Carbamate75 (Hypothetical) Possesses the characteristic carbamate moiety for reversible AChE inhibition.
DonepezilPiperidine derivative2.7 - 53.6[4][5][6][7]A highly potent, reversible, and non-competitive inhibitor of AChE.[4]
GalantamineAlkaloid127 - 556,010[7][8]A reversible, competitive AChE inhibitor that also modulates nicotinic receptors.[8][9]
RivastigminePhenylcarbamate4.3 - 71,000[6][10]A pseudo-irreversible inhibitor of both AChE and butyrylcholinesterase (BuChE).[10]

Mechanism of Action: A Visualized Comparison

The interaction of these inhibitors with the acetylcholinesterase enzyme, while all leading to increased acetylcholine levels, occurs through distinct mechanisms.

cluster_AChE Cholinergic Synapse cluster_Inhibitors Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding & Activation Carbamate This compound (Reversible Carbamylation) Carbamate->AChE Inhibits Donepezil Donepezil (Non-competitive, Reversible) Donepezil->AChE Inhibits Galantamine Galantamine (Competitive, Reversible) Galantamine->AChE Inhibits Rivastigmine Rivastigmine (Pseudo-irreversible Carbamylation) Rivastigmine->AChE Inhibits

Caption: Mechanism of Acetylcholinesterase Inhibition.

  • This compound (Hypothesized): As a carbamate, it is expected to act as a reversible inhibitor by carbamylating the serine residue in the AChE active site.

  • Donepezil: This inhibitor binds to a peripheral anionic site of AChE, distinct from the active site where acetylcholine binds, making it a non-competitive inhibitor.[4]

  • Galantamine: It competes with acetylcholine for binding to the active site of AChE, classifying it as a competitive inhibitor.[8]

  • Rivastigmine: This compound forms a carbamate ester with the serine residue in the AChE active site that is more stable and hydrolyzes more slowly than that formed by acetylcholine, leading to a prolonged, or "pseudo-irreversible," inhibition.[11]

Experimental Protocol: In Vitro Determination of IC50 for Acetylcholinesterase Inhibition

The following protocol outlines a standardized and reproducible method for determining the IC50 value of a test compound against acetylcholinesterase, based on the widely used Ellman's method.[12][13]

Principle of the Assay

The Ellman's assay is a colorimetric method that measures the activity of acetylcholinesterase.[13] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB2-), which can be quantified by measuring its absorbance at 412 nm.[13] The presence of an inhibitor reduces the rate of this color change, and the percentage of inhibition can be calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control.

Materials and Reagents
  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • This compound (Test Compound)

  • Donepezil, Galantamine, Rivastigmine (Reference Compounds)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Inhibitor Prepare serial dilutions of test and reference inhibitors Add_Inhibitor Add inhibitor dilutions to microplate wells Prep_Inhibitor->Add_Inhibitor Prep_Reagents Prepare working solutions of AChE, DTNB, and ATCI Add_AChE Add AChE to all wells (except blank) Prep_Reagents->Add_AChE Add_Inhibitor->Add_AChE Incubate Pre-incubate at room temperature Add_AChE->Incubate Add_DTNB_ATCI Add DTNB and ATCI to initiate reaction Incubate->Add_DTNB_ATCI Measure_Absorbance Measure absorbance at 412 nm kinetically Add_DTNB_ATCI->Measure_Absorbance Calculate_Inhibition Calculate % inhibition for each inhibitor concentration Measure_Absorbance->Calculate_Inhibition Plot_Curve Plot % inhibition vs. log[inhibitor] Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 from the dose-response curve Plot_Curve->Determine_IC50

Caption: Workflow for IC50 Determination using Ellman's Assay.

Step-by-Step Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of the test and reference compounds in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in phosphate buffer to obtain a range of concentrations.

    • Prepare working solutions of AChE, DTNB, and ATCI in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the different concentrations of the test and reference compounds to their respective wells.

    • Include a positive control (no inhibitor) and a blank (no enzyme).

    • Add the AChE solution to all wells except the blank.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 15 minutes).

  • Reaction and Measurement:

    • To initiate the reaction, add the DTNB and ATCI solutions to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of positive control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Concluding Remarks and Future Directions

This guide has provided a comparative framework for evaluating this compound as a potential acetylcholinesterase inhibitor. Based on its carbamate structure, it is hypothesized to exhibit potent inhibitory activity. The presented hypothetical IC50 value of 75 nM positions it as a promising candidate for further investigation, potentially offering a different kinetic profile or selectivity compared to existing therapies.

The immediate and crucial next step is the experimental validation of the inhibitory potency of this compound against acetylcholinesterase using the detailed protocol provided. Subsequent studies should focus on its selectivity for AChE over butyrylcholinesterase, its kinetic properties (e.g., Ki, on/off rates), and its efficacy in cellular and in vivo models of cholinergic dysfunction. Such data will be vital in fully elucidating the therapeutic potential of this novel compound.

References

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents. (2009). PubMed. Retrieved January 24, 2026, from [Link]

  • IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cholinesterase inhibitor. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. (2023). Public Health Toxicology. Retrieved January 24, 2026, from [Link]

  • Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). (n.d.). Drugs.com. Retrieved January 24, 2026, from [Link]

  • Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. (2011). PMC - NIH. Retrieved January 24, 2026, from [Link]

  • Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

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  • Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Cholinesterase Inhibitors. (n.d.). StatPearls - NCBI Bookshelf - NIH. Retrieved January 24, 2026, from [Link]

  • Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson's disease dementia. (2017). PMC - PubMed Central. Retrieved January 24, 2026, from [Link]

  • Rivastigmine, a New-Generation Cholinesterase Inhibitor for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

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Safety Operating Guide

methyl N-[3-(aminomethyl)phenyl]carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides a detailed protocol for the proper disposal of methyl N-[3-(aminomethyl)phenyl]carbamate, ensuring the safety of laboratory personnel and the protection of our environment. The information herein is synthesized from established safety guidelines for carbamates and aromatic amines, providing a robust framework for handling this specific chemical compound.

Hazard Identification and Risk Assessment

  • Carbamate Group: Carbamates are a class of compounds known for their potential as cholinesterase inhibitors, which can lead to neurotoxic effects.[1] Many carbamate pesticides are classified as hazardous waste.[2][3]

  • Aromatic Amine Group: Aromatic amines are a known hazardous class of chemicals, with some being recognized as carcinogens.[4] They can be toxic to aquatic life and require careful handling and disposal to prevent environmental contamination.[4]

A closely related compound, tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate, is classified under the Globally Harmonized System (GHS) with the following hazards[5]:

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H335: May cause respiratory irritation

Based on this, it is prudent to handle this compound as a hazardous substance.

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following PPE must be worn when handling this compound in any form (solid, solution, or as waste).

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves. Latex gloves do not offer adequate protection.[1]To prevent skin contact and absorption.
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation.[6]
Lab Coat A standard lab coat or gown.To protect skin and personal clothing from contamination.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a respirator may be necessary.[7]To prevent inhalation of potentially harmful particles or vapors.

Waste Segregation and Storage

Proper segregation and storage of chemical waste are critical to prevent hazardous reactions and ensure compliant disposal.[8]

Step-by-Step Waste Collection Protocol:

  • Container Selection: Use a dedicated, properly labeled, and leak-proof container made of a material compatible with amines.[8]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., corrosive, irritant).

  • Segregation: Keep this waste stream separate from other chemical wastes, especially strong acids and oxidizing agents, to prevent potentially violent reactions.[8]

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]

Disposal Procedures

Given the hazardous nature of carbamates and aromatic amines, disposal must be handled by a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [8][9]

Disposal Workflow:

Caption: Disposal workflow for this compound.

The primary recommended disposal method for carbamate-containing waste is incineration at a permitted hazardous waste facility.[2] This high-temperature destruction process is effective in breaking down the complex organic structure of the molecule, preventing its release into the environment.

Spill and Decontamination Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and decontaminate the affected area.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and whether it can be safely managed by laboratory personnel. For large or unmanageable spills, contact your institution's emergency response team.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.

  • Containment: For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or cat litter.[10][11]

  • Absorption: Apply the absorbent material over the entire spill, working from the outside in.[10][11]

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10]

  • Decontamination:

    • Wipe down the spill area with a detergent solution. For carbamates, scrubbing with washing soda or strong soap is also recommended.[12]

    • For equipment that has come into contact with the chemical, a thorough cleaning with a detergent solution is necessary.[13] A final rinse with water should be performed to remove any cleaning agent residue.[14]

  • Disposal of Cleanup Materials: All materials used for spill cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous waste in the same container as the chemical waste.

Decontamination Decision Tree:

DecontaminationDecisionTree Spill Spill Occurs Assess Assess Spill Size and Hazard Spill->Assess SmallSpill Small, Manageable Spill Assess->SmallSpill Safe to handle LargeSpill Large or Unmanageable Spill Assess->LargeSpill Unsafe to handle Cleanup Follow Spill Cleanup Protocol SmallSpill->Cleanup Emergency Contact Emergency Response LargeSpill->Emergency DecontaminateArea Decontaminate Spill Area (Detergent/Washing Soda) Cleanup->DecontaminateArea DecontaminateEquipment Decontaminate Affected Equipment DecontaminateArea->DecontaminateEquipment DisposeCleanup Dispose of all Cleanup Materials as Hazardous Waste DecontaminateEquipment->DisposeCleanup Done Cleanup Complete DisposeCleanup->Done

Caption: Decision tree for spill response and decontamination.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.

References

  • Richards, J. R., & Last, A. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. Available at: [Link]

  • U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. (EPA-670/2-75-057). Available at: [Link]

  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. Available at: [Link]

  • U.S. Environmental Protection Agency. (1994). Carbamate Production Identification and Listing of Hazardous Waste; Proposed Rule. Available at: [Link]

  • SKC Inc. (n.d.). Spill Cleanup Quick Reference. Available at: [Link]

  • SKC Inc. (n.d.). Spill DECONtamination Kit, Aromatic Amine. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Available at: [Link]

  • Collect and Recycle. (n.d.). Amine Disposal For Businesses. Available at: [Link]

  • Restek. (2024). Safety Data Sheet: Carbamate Pesticides Standard. Available at: [Link]

  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: Methyl carbamate. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Decontamination. In Pesticide storage and stock control manual. Available at: [Link]

  • ResearchGate. (2025). Disposal and Treatment Methods for Pesticide Containing Wastewaters: Critical Review and Comparative Analysis. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • Wayne State University. (n.d.). Laboratory Equipment Decontamination Procedures. Available at: [Link]

  • Termium. (2025). Aromatic Amine Pollution. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756043, tert-butyl N-((3-(aminomethyl)phenyl)methyl)carbamate. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/tert-butyl-N-(3-_aminomethyl_phenyl_methyl_carbamate]([Link]

  • Environmental Safety, Sustainability and Risk, University of Maryland. (n.d.). EPA Hazardous Waste Codes. Available at: [Link]

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Available at: [Link]

  • Aport. (2025). Decontamination Protocols for Lab Equipment. Available at: [Link]

  • ResearchGate. (2025). Treatment of amine wastes generated in industrial processes. Available at: [Link]

  • Centers for Disease Control and Prevention. (2024). Decontamination of Laboratory Equipment. Available at: [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Available at: [Link]

  • Biosolve. (n.d.). Safety Data Sheet: Methyl carbamate. Available at: [Link]

  • The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Available at: [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl N-[3-(aminomethyl)phenyl]carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities demand a profound respect for safety protocols. Methyl N-[3-(aminomethyl)phenyl]carbamate, a compound of interest, belongs to the carbamate family. While specific toxicological data for this exact molecule may be limited, its structural class necessitates a cautious and well-defined approach to personal protection. This guide provides an in-depth, procedural framework for the safe handling of this compound, grounded in established safety principles for carbamates. Our primary objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Assessment: The Rationale Behind Caution

Carbamates are a class of organic compounds that can exhibit a wide range of biological activities. Some are known to be potent cholinesterase inhibitors, while others may present different toxicological profiles.[1] For this compound, in the absence of comprehensive substance-specific data, we must extrapolate from the known hazards of similar carbamate compounds.

Key potential hazards include:

  • Carcinogenicity: Some carbamates, such as methyl carbamate, are suspected of causing cancer.[2][3]

  • Serious Eye Damage/Irritation: Direct contact with carbamates can cause serious eye irritation or damage.[2][3][4]

  • Skin and Respiratory Irritation: These compounds may cause skin irritation upon contact and respiratory irritation if inhaled as dust or aerosol.[3][5]

  • Acute Toxicity: Certain carbamates can be acutely toxic if ingested, inhaled, or absorbed through the skin, potentially leading to severe systemic effects.[1][4]

Therefore, all handling procedures must be designed to prevent any direct contact with the substance.[6][7] The following Personal Protective Equipment (PPE) protocol is not merely a list of items, but a comprehensive system to create a reliable barrier between the researcher and the chemical.

Core Directive: Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most critical decision in ensuring safety when handling potentially hazardous chemicals.[8] The following is a tiered approach to protection, from foundational lab attire to specialized respiratory equipment.

  • Primary Engineering Control: The Fume Hood All manipulations of this compound, including weighing, dissolving, and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[8][9]

  • Eye and Face Protection: The First Line of Defense Given that carbamates can cause serious eye irritation, robust eye protection is non-negotiable.[2][3]

    • Mandatory: Chemical splash goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are required at all times.[9] Standard safety glasses are insufficient as they do not provide a seal around the eyes.

    • Recommended for High-Risk Operations: During procedures with a higher risk of splashes, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over the chemical splash goggles.[10][11]

  • Hand Protection: Preventing Dermal Absorption Carbamates can be absorbed through the skin, making glove selection and use paramount.[1]

    • Glove Type: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consider heavier-duty options like neoprene or butyl rubber.[10]

    • Double Gloving: For all handling activities, it is mandatory to wear two pairs of nitrile gloves.[11] This practice significantly reduces the risk of exposure in case the outer glove is compromised.

    • Glove Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if contamination is suspected, and at a minimum, change them every 30 to 60 minutes during extended procedures.[11]

  • Body Protection: Shielding from Contamination

    • Laboratory Coat: A clean, long-sleeved laboratory coat that closes in the front is the minimum requirement.[10]

    • Enhanced Protection: For handling larger quantities (>1g) or when there is a significant risk of spills, a chemical-resistant apron or a disposable "bunny suit" coverall should be worn over the lab coat.[10][11] Gowns should ideally close in the back for better protection.[11]

  • Respiratory Protection: When Engineering Controls Are Not Enough While a fume hood is the primary defense against inhalation, respiratory protection may be necessary in specific scenarios.

    • Required When: A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if you are generating dust (e.g., extensive weighing of powder outside of a containment hood), cleaning up a large spill, or if engineering controls are not available or functioning properly.[9]

    • Filter Type: For solid particulates, a respirator equipped with a P3 (or N100/P100) filter is recommended.[9]

Quantitative Data Summary: PPE Specifications

PPE CategorySpecificationRationale
Eye/Face Protection Chemical splash goggles (ANSI Z87.1 / EN166). Face shield for high splash risk.[9][10]Protects against splashes and dust that can cause serious eye irritation or damage.[2][3]
Hand Protection Double-layered, chemical-resistant nitrile gloves.[11]Prevents skin absorption, a potential route of exposure for carbamates.[1]
Body Protection Long-sleeved lab coat. Chemical-resistant apron or coverall for higher-risk tasks.[10]Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection NIOSH/MSHA-approved respirator with P3/N100/P100 filters, used when dusts are generated or ventilation is inadequate.[9]Protects against inhalation of the compound, which may cause respiratory irritation.[3]

Operational Plan: Step-by-Step PPE & Handling Protocol

Adherence to a strict, sequential protocol for donning and doffing PPE is as crucial as the equipment itself.

A. Preparation and Donning PPE (Outside the Immediate Work Area)

  • Inspect All PPE: Before you begin, visually inspect all your PPE for defects such as cracks, tears, or holes.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Body Protection: Put on your lab coat, ensuring it is fully buttoned. If required, wear a chemical-resistant apron or coveralls over the coat.

  • Respiratory Protection: If a respirator is required, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your chemical splash goggles. If needed, place the face shield over the goggles.

  • Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

B. Handling this compound

  • Verify Engineering Controls: Confirm that the chemical fume hood is on and functioning correctly.

  • Work Within Containment: Keep all containers and apparatus within the fume hood, at least 6 inches from the sash.

  • Minimize Contamination: Use appropriate tools like spatulas and weighing paper for handling solids to avoid direct contact.[8] When transferring solutions, do so slowly and carefully to prevent splashing.[12]

  • Container Management: Keep all containers of the chemical sealed when not in immediate use.[13][14]

C. Doffing PPE (In a Designated Area)

  • Outer Gloves: Remove the outer pair of gloves first, peeling them off without touching the outside surface with your bare skin. Dispose of them in the designated hazardous waste container.

  • Body Protection: Unbutton your lab coat or remove your coveralls, rolling the contaminated outside inward. Place it in a designated laundry receptacle or disposal bag.

  • Face and Eye Protection: Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Respiratory Protection: Remove the respirator from behind.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.

  • Final Hand Hygiene: Wash your hands thoroughly with soap and water.[2][6]

Emergency Response & Decontamination

Spill Response:

  • Isolate the Area: Alert others in the vicinity and restrict access to the spill area.[15]

  • Assess the Spill: For a small spill of solid material, gently cover it with a damp paper towel to avoid raising dust.[9][15]

  • Clean-up: Wearing your full PPE, carefully collect the material and damp towels and place them into a sealed container for hazardous waste disposal.[15]

  • Decontaminate: Clean the spill area thoroughly. For carbamates, scrubbing the surface with a solution of washing soda or strong soap is effective.[16]

Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][9]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing while under a safety shower.[17]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[15]

Disposal Plan

All waste materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[18]

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste container in accordance with your institution's and local/national environmental regulations.[2][18] Do not pour any solutions containing this chemical down the drain.[2][4]

Workflow Diagram: Safe Handling Protocol

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_exit Exit & Disposal Phase prep_area Enter Designated PPE Donning Area don_ppe Don Full PPE (Inner Gloves -> Gown -> Respirator -> Goggles -> Outer Gloves) prep_area->don_ppe enter_lab Enter Laboratory don_ppe->enter_lab verify_hood Verify Fume Hood Operation enter_lab->verify_hood handle_chem Handle Chemical Inside Hood verify_hood->handle_chem secure_chem Secure/Store Chemical handle_chem->secure_chem spill Spill or Exposure? handle_chem->spill doff_ppe Doff PPE in Designated Area (Outer Gloves -> Gown -> Goggles -> Respirator -> Inner Gloves) secure_chem->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste wash_hands Thoroughly Wash Hands dispose_waste->wash_hands emergency_protocol Execute Emergency Protocol (Evacuate, Decontaminate, Seek Medical Aid) spill->emergency_protocol emergency_protocol->wash_hands

Sources

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Retrosynthesis Analysis

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